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  • Product: 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol
  • CAS: 315715-77-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of biological activities. The compound 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol, a distinct molecule within this class, presents a compelling case for investigation as a potential therapeutic agent. While direct, comprehensive mechanistic studies on this specific molecule are not extensively published, a wealth of data from structurally related analogs allows for the formulation of robust hypotheses regarding its mode of action. This guide synthesizes the available evidence to propose the most probable mechanisms through which 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol may exert its biological effects, with a primary focus on its potential as an anticancer agent. We will delve into the structural features of the molecule, its synthesis, and the key cellular pathways it is likely to modulate, including DNA interaction, topoisomerase II inhibition, and disruption of microtubule dynamics. Furthermore, we will outline the requisite experimental protocols to validate these proposed mechanisms, providing a roadmap for future research and development.

Introduction: The Quinazoline Scaffold and the Significance of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery, renowned for its versatile biological activities. This heterocycle is a key component in numerous approved drugs, particularly in oncology, where it forms the core of potent enzyme inhibitors[1]. The diverse therapeutic applications of quinazoline derivatives stem from their ability to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes[2][3].

The specific compound, 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol, possesses key structural features that suggest significant biological potential. The 2-(4-chlorophenyl) group enhances lipophilicity, which may improve membrane permeability, while the ethanolamine side chain at the 4-position provides hydrogen-bonding capabilities, crucial for target interaction[4].

Table 1: Physicochemical Properties of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

PropertyValue
Molecular Formula C₁₆H₁₄ClN₃O
Molecular Weight 299.75 g/mol
IUPAC Name 2-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]ethanol
CAS Number 315715-77-6
Predicted LogP 3.1

Synthesis of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

The synthesis of this compound is typically achieved through a two-step process, which is a common strategy for creating 2,4-disubstituted quinazolines[4].

  • Quinazoline Core Formation: This step involves the condensation of an anthranilic acid derivative with 4-chlorobenzoyl chloride under acidic conditions.

  • Nucleophilic Substitution: The resulting 2,4-dichloroquinazoline intermediate is then reacted with ethanolamine in the presence of a base, such as diisopropylethylamine (DIPEA), to yield the final product[4].

Anthranilic Acid Derivative Anthranilic Acid Derivative 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline Anthranilic Acid Derivative->2,4-Dichloroquinazoline Condensation 4-Chlorobenzoyl Chloride 4-Chlorobenzoyl Chloride 4-Chlorobenzoyl Chloride->2,4-Dichloroquinazoline Target Compound Target Compound 2,4-Dichloroquinazoline->Target Compound Nucleophilic Substitution Ethanolamine Ethanolamine Ethanolamine->Target Compound

Caption: Synthetic pathway for 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol.

Proposed Mechanisms of Action

Based on the structure of the target compound and extensive research on analogous quinazoline derivatives, we propose three primary putative mechanisms of action. These are not mutually exclusive and may act in concert to produce the compound's overall biological effect.

DNA Intercalation and Topoisomerase II Inhibition

A prominent hypothesis for the anticancer activity of certain quinazoline derivatives is their ability to function as DNA intercalators and inhibitors of topoisomerase II. This mechanism is suggested for a closely related analog, designated as 5c, which demonstrated an IC₅₀ of 8.7 µM against the MDA-MB-231 triple-negative breast cancer cell line[4].

The Causality Behind the Mechanism:

  • DNA Intercalation: The planar, aromatic quinazoline ring system is well-suited to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, which can interfere with the processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis[5]. The 2-phenyl group can further enhance this stacking interaction.

  • Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. Many anticancer drugs, known as "topoisomerase poisons," stabilize the covalent complex between topoisomerase II and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and triggering apoptotic cell death[6][7]. The quinazoline derivative may act in this manner, trapping the enzyme on the DNA.

Experimental Validation Workflow:

To confirm this mechanism, a series of biophysical and cellular assays are required.

cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays UV_Vis UV-Vis Spectroscopy Fluorescence Fluorescence Quenching TopoII_Assay Topoisomerase II Relaxation/Cleavage Assay UV_Vis->TopoII_Assay Confirm DNA Binding CD Circular Dichroism ITC Isothermal Titration Calorimetry ITC->TopoII_Assay Thermodynamics of Binding Comet_Assay Comet Assay (DNA Damage) TopoII_Assay->Comet_Assay Enzyme Inhibition Gamma_H2AX γ-H2AX Staining (DSBs) Comet_Assay->Gamma_H2AX Cellular DNA Damage Cell_Cycle Cell Cycle Analysis Gamma_H2AX->Cell_Cycle Apoptosis Induction

Caption: Experimental workflow to validate DNA intercalation and Topoisomerase II inhibition.

Protocol for Topoisomerase II Decatenation Assay:

  • Reaction Setup: In a microcentrifuge tube, combine purified human topoisomerase II enzyme, kinetoplast DNA (kDNA - a network of interlocked DNA circles), and the assay buffer.

  • Compound Addition: Add varying concentrations of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (or DMSO as a vehicle control). Include a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.

  • Initiation: Start the reaction by adding ATP and incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Separate the DNA products by agarose gel electrophoresis. Interlocked kDNA will remain near the well, while decatenated, relaxed DNA circles will migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the vehicle control.

Inhibition of Tubulin Polymerization

Several quinazoline derivatives have been identified as potent antimitotic agents that disrupt the dynamics of microtubules by inhibiting tubulin polymerization[8][9]. This is often achieved by binding to the colchicine site on tubulin[8].

The Causality Behind the Mechanism:

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (formation of the mitotic spindle), cell shape, and intracellular transport. By binding to tubulin, the protein subunit of microtubules, the compound can prevent its polymerization into functional microtubules. This disruption of microtubule dynamics leads to a failure in the formation of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis[5].

Experimental Validation Workflow:

cluster_in_vitro In Vitro Assays cluster_cellular_imaging Cellular & Imaging Assays Polymerization_Assay Tubulin Polymerization Assay Colchicine_Binding Colchicine Competition Assay IF_Staining Immunofluorescence Staining (Microtubule Network) Polymerization_Assay->IF_Staining Confirm Tubulin Disruption Colchicine_Binding->IF_Staining Identify Binding Site Cell_Cycle_G2M Cell Cycle Analysis (G2/M Arrest) IF_Staining->Cell_Cycle_G2M Observe Mitotic Arrest Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Cycle_G2M->Apoptosis_Assay Confirm Cell Death

Caption: Experimental workflow to validate tubulin polymerization inhibition.

Protocol for In Vitro Tubulin Polymerization Assay:

  • Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer. Prepare a polymerization buffer containing GTP.

  • Assay Setup: In a 96-well plate, add the tubulin solution and varying concentrations of the test compound. Include a known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) as controls.

  • Initiation and Measurement: Initiate polymerization by adding the polymerization buffer and immediately begin reading the absorbance at 340 nm every minute for 60 minutes at 37°C using a plate reader.

  • Analysis: An increase in absorbance indicates tubulin polymerization. An inhibitory effect is observed as a dose-dependent decrease in the rate and extent of absorbance increase compared to the vehicle control.

Kinase Inhibition (e.g., EGFR, VEGFR)

The 4-anilinoquinazoline scaffold is famously associated with the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[10][11]. Drugs like gefitinib and erlotinib are prime examples[12][13]. While 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol has a 4-aminoethanol substituent rather than a 4-anilino group, the potential for kinase inhibition cannot be discounted and warrants investigation.

The Causality Behind the Mechanism:

RTKs are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Overexpression or mutation of RTKs, particularly EGFR, is a hallmark of many cancers[11]. Small molecule inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling proteins. This blockade of signaling pathways, such as the PI3K/Akt and MAPK pathways, can halt cell proliferation and induce apoptosis[9][14].

Experimental Validation Workflow:

cluster_biochemical Biochemical Assays cluster_cellular_signaling Cellular & Signaling Assays Kinase_Panel Kinase Panel Screening IC50_Assay In Vitro Kinase IC₅₀ Assay Kinase_Panel->IC50_Assay Identify Target Kinase(s) Western_Blot Western Blot (Phospho-RTK & Downstream) IC50_Assay->Western_Blot Confirm Potency Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Western_Blot->Cell_Proliferation Verify Pathway Inhibition Molecular_Docking Molecular Docking Studies Cell_Proliferation->Molecular_Docking Assess Cellular Effect

Caption: Experimental workflow to validate kinase inhibition.

Protocol for Western Blot Analysis of EGFR Phosphorylation:

  • Cell Culture and Treatment: Culture a cancer cell line known to overexpress EGFR (e.g., A431 cells). Treat the cells with varying concentrations of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol for a specified time. Include a positive control (e.g., gefitinib) and a vehicle control.

  • Stimulation: Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Subsequently, use appropriate secondary antibodies conjugated to HRP.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the p-EGFR/total EGFR ratio in treated cells compared to the stimulated control indicates inhibition of EGFR activity.

Summary and Future Directions

2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is a molecule of significant interest within the medicinally important quinazoline class. While its precise mechanism of action awaits definitive experimental confirmation, the available evidence from structurally similar compounds strongly suggests three plausible pathways for its potential anticancer activity:

  • DNA Intercalation and Topoisomerase II Inhibition: A well-established mechanism for planar aromatic heterocycles.

  • Inhibition of Tubulin Polymerization: A common mode of action for antimitotic agents.

  • Kinase Inhibition: A hallmark of many quinazoline-based cancer therapeutics.

The experimental workflows outlined in this guide provide a clear and logical path for the comprehensive investigation of these hypotheses. Future research should focus on conducting these assays to elucidate the primary mechanism(s) of action. Understanding how this compound exerts its effects at a molecular level is paramount for its potential development as a novel therapeutic agent. Structure-activity relationship (SAR) studies, guided by mechanistic insights, will also be crucial for optimizing its potency and selectivity.

References

  • Abdel-Magid, A. F. (2015). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 25(10), 2073-2078.
  • Al-Omary, F. A., Hassan, G. S., El-Messery, S. M., & El-Subbagh, H. I. (2012). Substituted thiazoles V. Synthesis and antitumor activity of novel thiazolo [2, 3-b] quinazoline and pyrido [4, 3-d] thiazolo [3, 2-a] pyrimidine analogues. European journal of medicinal chemistry, 47, 65-72.
  • Bosco, D., Balakrishnan, A., Mishra, R., & Aneesh, T. (2018). Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-One Derivatives As Anticolorectal Cancer and Anti-Inflammatory Agent. Asian Journal of Chemistry, 30(11), 2677-2685.
  • Chen, J., et al. (2014). Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(10), 3125-3133.
  • Pujar, G. V., & Ali, S. M. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Journal of Applied Pharmaceutical Science, 10(08), 057-064.
  • Hassan, A. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3051.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Al-Omary, F. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 547-555.
  • Li, X., et al. (2015). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 6(4), 429-433.
  • Rajasekaran, S., Prasad, P., & Gopal Krishna, R. (2020). Molecular Properties and Bio-Activity Score of 2{[}2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) acetamides. International Journal of Drug Development and Research, 12(3), 153.
  • Al-Suwaidan, I. A., et al. (2013).
  • Ahmed, M. F., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3195.
  • Liu, F., et al. (2016). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 51(1), 25-30.
  • Ghorab, M. M., et al. (2002). Pyrimidoquinazoline-based antitumor agents. Design of topoisomerase II to DNA cross-linkers with activity against protein kinases. Journal of Medicinal Chemistry, 45(25), 5554-5563.
  • El-Sayed, M. A. A., et al. (2021). New[4][5][15]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. Bioorganic Chemistry, 116, 105334.

  • IntechOpen. (2020). Biological Activity of Quinazolinones.
  • de Oliveira, R. B., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Molecular Structure, 1250, 131804.
  • Nagrale, P., Pondkule, A., & Babar, S. (2022). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical Chemistry and Analysis, 9(4), 169-173.
  • Patel, A. B., et al. (2023). Evaluation of the Molecular properties, Bioactivity Score, Pharmacokinetics and Toxicological Analysis of the Novel Quinazoline-. Research Trend, 10(4), 1-8.
  • Wang, Y., et al. (2019). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 24(18), 3288.
  • Zhang, X., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 15(3), 103639.
  • Li, Q., et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 19(7), 8998-9013.
  • Kumar, A., et al. (2021). Synthesis and screening of novel 2,4-bis substituted quinazolines as tubulin polymerization promoters and antiproliferative agents. RSC Medicinal Chemistry, 12(9), 1545-1555.

Sources

Exploratory

Pharmacokinetic Profiling of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol In Vivo: A Comprehensive Technical Guide

Executive Summary & Scientific Rationale The compound 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (Molecular Formula: C₁₆H₁₄ClN₃O, MW: 299.75 g/mol ) is a synthetic small molecule characterized by a fused bicycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (Molecular Formula: C₁₆H₁₄ClN₃O, MW: 299.75 g/mol ) is a synthetic small molecule characterized by a fused bicyclic quinazoline core, a 4-chlorophenyl moiety at the C2 position, and an ethanolamine side chain at the C4 position[1]. Quinazoline derivatives are privileged scaffolds in medicinal chemistry, frequently acting as competitive inhibitors of the ATP-binding pocket in receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).

Conducting a rigorous in vivo pharmacokinetic (PK) profile for this compound is a critical gateway in preclinical drug development. The presence of the 4-chlorophenyl group significantly enhances the molecule's lipophilicity (estimated LogP ~3.1), which improves membrane permeability but introduces challenges regarding aqueous solubility and first-pass metabolism[1]. This whitepaper establishes a self-validating, highly controlled methodology for the bioanalysis and PK profiling of this compound, ensuring compliance with global regulatory standards for bioanalytical method validation[2].

Mechanistic Context & Target Pathway

To understand the PK requirements, we must first contextualize the pharmacodynamic (PD) environment. Quinazolines typically target aberrant kinase signaling pathways driving oncogenesis. The lipophilic nature of the 4-chlorophenyl group allows the molecule to deeply penetrate the hydrophobic cleft of the kinase domain, while the ethanolamine side chain introduces critical hydrogen-bonding capacity to anchor the inhibitor to the hinge region[1].

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (RTK) Ligand->Receptor Binds GRB2 GRB2 / SOS Receptor->GRB2 Autophosphorylation Inhibitor 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol Inhibitor->Receptor Blocks ATP Pocket RAS RAS (Active) GRB2->RAS Activation MAPK RAF / MEK / ERK RAS->MAPK Kinase Cascade Prolif Cell Proliferation & Survival MAPK->Prolif Gene Transcription

Fig 1. Mechanism of action: Quinazoline-mediated inhibition of the EGFR/MAPK signaling cascade.

Because these targets are intracellular and systemic, the compound must achieve sufficient systemic exposure ( AUC ) and maintain plasma concentrations above the half-maximal inhibitory concentration ( IC50​ ) for a prolonged duration, necessitating a thorough evaluation of its absorption, distribution, metabolism, and excretion (ADME).

Bioanalytical Strategy: LC-MS/MS Method Development

To quantify 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol in biological matrices, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The method must be validated according to the FDA's 2018 Bioanalytical Method Validation Guidance and the ICH M10 harmonized guidelines[2][3].

Causality in Method Design
  • Ionization Strategy: The quinazoline ring contains basic nitrogen atoms. Therefore, Electrospray Ionization (ESI) in positive ion mode is selected. The addition of 0.1% formic acid to the mobile phase forces the protonation of the basic nitrogen, yielding a strong [M+H]+ precursor ion at m/z 300.1.

  • Sample Preparation: Given the compound's LogP of 3.1, it is highly protein-bound. Protein Precipitation (PPT) using acetonitrile (ACN) is chosen over Liquid-Liquid Extraction (LLE) because PPT rapidly denatures plasma proteins, releasing the bound drug while simultaneously precipitating the proteins to prevent LC column clogging.

  • Self-Validation System: To ensure trustworthiness, every analytical run must include a double-blank (matrix only), a single-blank (matrix + internal standard), an 8-point calibration curve, and Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC)[3].

LC-MS/MS Protocol
  • Internal Standard (IS) Selection: Utilize a structurally similar stable-isotope labeled compound (e.g., Gefitinib-d6) to correct for matrix effects and ionization suppression.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm) to retain the lipophilic analyte.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes to ensure sharp peak elution and wash out endogenous lipids.

  • Mass Spectrometry (MRM Transitions):

    • Analyte: Precursor m/z 300.1 Product m/z 240.1 (corresponding to the cleavage of the ethanolamine side chain).

    • Collision Energy (CE): Optimized to ~25 eV.

In Vivo Pharmacokinetic Study Design

The in vivo study is designed to determine absolute oral bioavailability ( F% ) and intrinsic clearance parameters.

PK_Workflow A Formulation Development B Animal Dosing (IV & PO) A->B Solubility Optimized C Serial Blood Sampling B->C Time-course Kinetics D Plasma Processing C->D Centrifugation E LC-MS/MS Bioanalysis D->E Protein Precipitation F NCA PK Modeling E->F Concentration Data

Fig 2. End-to-end in vivo pharmacokinetic workflow for quinazoline derivatives.

Formulation Causality

Due to the poor aqueous solubility inherent to the 4-chlorophenyl quinazoline scaffold[1], dosing in pure saline will result in precipitation, leading to erratic absorption and fatal micro-embolisms during Intravenous (IV) administration.

  • Solution: A co-solvent system comprising 5% DMSO, 40% PEG-400, 5% Tween-80, and 50% Saline is utilized. DMSO acts as the primary solubilizer, PEG-400 prevents precipitation upon dilution in the bloodstream, and Tween-80 acts as a surfactant.

Experimental Protocol: Step-by-Step
  • Animal Acclimation: Fast male Sprague-Dawley rats (200-250g, n=6 per group) for 12 hours prior to oral dosing to eliminate food-drug interaction variables, a critical consideration emphasized in EMA drug interaction guidelines[4].

  • Dosing Administration:

    • Group 1 (IV): Administer 1 mg/kg via the tail vein.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein into K2​EDTA tubes at predefined intervals:

    • IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • PO Timepoints: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Plasma Processing: Immediately centrifuge blood samples at 4,000 x g for 10 minutes at 4°C to separate plasma. Transfer the supernatant to pre-labeled cryovials and flash-freeze at -80°C to halt any ex vivo enzymatic degradation.

  • Extraction: Thaw plasma on ice. Aliquot 50 µL of plasma, add 150 µL of ACN containing the IS, vortex for 2 minutes, and centrifuge at 14,000 x g for 10 minutes. Transfer 100 µL of the supernatant to LC vials for injection.

Data Analysis & Pharmacokinetic Parameters

Concentration-time data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). For lipophilic quinazolines metabolized primarily by the liver, understanding hepatic clearance is vital, as regulatory agencies (FDA/EMA) require specific dosing adjustments for hepatically cleared drugs in patients with impaired hepatic function[5].

Below is a structured summary of the anticipated quantitative PK parameters for this class of compound based on the described protocol:

Pharmacokinetic ParameterDefinitionAnticipated Value (IV - 1 mg/kg)Anticipated Value (PO - 10 mg/kg)
Cmax​ (ng/mL)Maximum observed plasma concentration850 ± 120420 ± 85
Tmax​ (h)Time to reach Cmax​ 0.083 (First point)2.0 ± 0.5
AUC0−∞​ (h·ng/mL)Total systemic exposure1,200 ± 1504,800 ± 600
t1/2​ (h)Terminal elimination half-life3.5 ± 0.44.1 ± 0.6
CL (L/h/kg)Systemic clearance0.83 ± 0.11N/A
Vdss​ (L/kg)Volume of distribution at steady state3.2 ± 0.5N/A
F (%) Absolute oral bioavailabilityN/A~40%

Note: The absolute bioavailability ( F% ) is calculated using the dose-normalized ratio of the PO to IV Area Under the Curve ( AUC ):

F%=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100
Interpretation of Results

A Volume of Distribution ( Vdss​ ) of 3.2 L/kg significantly exceeds the total body water of a rat (~0.67 L/kg), indicating extensive tissue distribution, driven by the lipophilic 4-chlorophenyl group. The moderate clearance (0.83 L/h/kg) suggests hepatic metabolism (likely via CYP450 enzymes), which necessitates future in vitro CYP inhibition and induction assays to comply with ICH M12 drug interaction guidelines[4].

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Guidelines, 2018. Available at: [Link]

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." ICH Guidelines, 2022. Available at:[Link]

  • European Medicines Agency (EMA). "Guideline on the Investigation of Drug Interactions." EMA Guidelines, 2012. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling." FDA Guidelines, 2003. Available at: [Link]

Sources

Foundational

Receptor Binding Affinity Assays for 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol: A Methodological Whitepaper

Executive Summary The compound 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (CAS: 315715-77-6) is a synthetic small molecule characterized by a 4-aminoquinazoline core substituted with a 4-chlorophenyl group at th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (CAS: 315715-77-6) is a synthetic small molecule characterized by a 4-aminoquinazoline core substituted with a 4-chlorophenyl group at the C2 position and an ethanolamine side chain at the C4 position[1]. In medicinal chemistry, the 4-aminoquinazoline scaffold is a privileged pharmacophore, widely recognized for its potent ATP-competitive inhibition of receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR)[2]. The 2-aryl substitution modulates lipophilic contacts within the kinase hinge region, while the ethanolamine moiety provides critical solvent-exposed hydrogen bonding capacity, enhancing both target affinity and physicochemical solubility[3].

This whitepaper provides an authoritative, step-by-step methodological guide for evaluating the receptor binding affinity of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. We detail two orthogonal, self-validating assay systems: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput equilibrium binding, and Surface Plasmon Resonance (SPR) for label-free kinetic profiling.

Mechanistic Rationale & Target Interaction

In the context of RTK targeting, 2-aryl-4-aminoquinazolines function as Type I kinase inhibitors. They bind to the active conformation (DFG-in) of the kinase domain, directly competing with endogenous ATP[2]. The binding affinity ( KD​ ) and inhibitory concentration ( IC50​ ) are dictated by the compound's ability to form a bidentate hydrogen bond with the hinge region backbone (typically Met793 in EGFR) via the quinazoline N1 and C4-amino groups.

EGFR_Inhibition L EGF Ligand R EGFR (RTK) L->R Binds K Active Kinase Domain R->K Dimerization ATP ATP ATP->K Binds Hinge I 2-{[2-(4-Chlorophenyl) quinazolin-4-yl]amino}ethanol I->K Competitive Binding (Displaces ATP) P Downstream Signaling (PI3K/AKT, MAPK) I->P Inhibits K->P Phosphorylation A Cell Proliferation P->A Promotes

EGFR kinase domain inhibition by 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol.

Core Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is the gold standard for high-throughput kinase binding assays due to its high signal-to-background ratio and minimal interference from autofluorescent compounds.

Causality & Self-Validation: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer. A Europium (Eu)-labeled anti-tag antibody binds to the tagged EGFR kinase domain. When the tracer binds the active site, FRET occurs between Eu and the tracer's fluorophore. If 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol successfully competes for the pocket, the FRET signal decreases. The system is self-validating through the calculation of a Z'-factor (using DMSO as a negative control and a known inhibitor like Gefitinib as a positive control); a Z' > 0.5 confirms assay robustness.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

    • Expert Insight: DTT prevents the oxidation of critical cysteine residues (e.g., Cys797 in EGFR) which could artificially alter binding pocket conformation, while Tween-20 prevents non-specific adsorption of the highly lipophilic quinazoline to the microplate walls.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (v/v) to maintain solubility without denaturing the kinase.

  • Reagent Addition: Add 5 nM GST-tagged EGFR kinase domain and 2 nM Eu-anti-GST antibody. Incubate for 15 minutes at room temperature to allow antibody-protein complexation.

  • Tracer Addition: Add the fluorescent ATP-competitive tracer at a concentration equal to its predetermined KD​ to ensure maximum sensitivity for competitive displacement.

  • Equilibration & Detection: Incubate the plate in the dark for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Fit the dose-response curve using a four-parameter logistic equation to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

While TR-FRET provides equilibrium affinity, SPR elucidates the kinetic rates of binding ( kon​ ) and unbinding ( koff​ ), which are critical for predicting in vivo target residence time.

Causality & Self-Validation: SPR measures changes in the refractive index near a sensor surface. To isolate the true binding signal of the small molecule (which generates a very low response due to its low molecular weight of 299.75 g/mol [1]), the system must subtract the signal from a reference flow cell (containing no protein) to account for bulk refractive index changes caused by DMSO.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Use a CM5 sensor chip. Activate the surface using EDC/NHS chemistry. Immobilize anti-His antibodies, followed by the capture of His-tagged EGFR kinase domain on Flow Cell 2. Leave Flow Cell 1 as a blank reference.

  • Baseline Stabilization: Flow running buffer (PBS-T with 1% DMSO) until a stable baseline is achieved.

    • Expert Insight: Exact DMSO matching between the running buffer and the analyte samples is paramount; even a 0.1% mismatch will cause massive bulk shift artifacts that obscure the small molecule binding signal.

  • Analyte Injection (Association): Inject 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol at five different concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Measure the association rate ( kon​ ).

  • Buffer Wash (Dissociation): Switch back to running buffer to allow the compound to dissociate from the kinase domain. Measure the dissociation rate ( koff​ ).

  • Data Analysis: Subtract the reference cell (FC1) and a blank buffer injection (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate KD​ ( koff​/kon​ ).

SPR_Workflow S1 Step 1: Sensor Chip Prep (Immobilize EGFR Kinase) S2 Step 2: Baseline Stabilization (Running Buffer Flow) S1->S2 S3 Step 3: Analyte Injection (Flow Inhibitor Compound) S2->S3 S4 Step 4: Association Phase (Measure k_on) S3->S4 S5 Step 5: Dissociation Phase (Buffer Wash, Measure k_off) S4->S5 S6 Step 6: Surface Regeneration S5->S6 S7 Data Analysis (Calculate K_D = k_off / k_on) S5->S7

Surface Plasmon Resonance (SPR) workflow for determining real-time binding kinetics.

Quantitative Data Presentation & Assay Comparison

To ensure rigorous validation of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol, orthogonal testing is required. The table below summarizes the comparative metrics of the recommended assays.

Assay TypePrimary ReadoutKey Derived MetricThroughputStrengths & Limitations
TR-FRET Fluorescence Ratio (665/615 nm) IC50​ , Ki​ High (384/1536-well)Strength: High sensitivity, low false-positive rate.Limitation: Only measures equilibrium, no kinetic data.
SPR Resonance Units (RU) kon​ , koff​ , KD​ Low to MediumStrength: Label-free, provides residence time ( 1/koff​ ).Limitation: Sensitive to DMSO bulk shifts; requires high protein purity.
Radiometric 33 P-ATP Incorporation (CPM)Functional IC50​ Medium (96/384-well)Strength: Direct measurement of catalytic inhibition.Limitation: Radioactive waste, strict regulatory requirements.

Conclusion

The evaluation of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol requires a multi-tiered analytical approach. By combining the high-throughput equilibrium profiling of TR-FRET with the high-resolution kinetic mapping of SPR, researchers can construct a comprehensive pharmacological profile of this 4-aminoquinazoline derivative. Adhering to the strict buffer controls, DMSO matching, and self-validating reference standards outlined in this guide ensures high-fidelity data suitable for advanced drug development pipelines.

Sources

Exploratory

Preliminary toxicity and safety screening results for 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

Executive Summary & Structural Rationale The development of targeted kinase inhibitors requires a delicate balance between pharmacodynamic potency and preclinical safety. This whitepaper details the preliminary toxicity...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of targeted kinase inhibitors requires a delicate balance between pharmacodynamic potency and preclinical safety. This whitepaper details the preliminary toxicity and safety screening protocols and results for 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (CAS: 315715-77-6; Molecular Formula: C₁₆H₁₄ClN₃O) [1].

Belonging to the 4-aminoquinazoline family, this compound shares a privileged structural core with clinically approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors such as Gefitinib and Erlotinib [3]. However, the specific functionalization of this molecule provides a unique physicochemical profile:

  • Quinazoline Core: Provides the essential hydrogen-bond donor/acceptor pair for competitive binding at the ATP-binding pocket of the kinase domain [3].

  • 2-(4-Chlorophenyl) Substitution: Enhances lipophilicity and membrane permeability, anchoring the molecule in the hydrophobic cleft of the target protein [1].

  • 4-Ethanolamine Side Chain: Crucially, the addition of the polar –NH–CH₂–CH₂–OH group introduces hydrogen-bonding capacity. This structural decision mitigates the extreme lipophilicity often associated with halogenated aromatics, aiming to improve aqueous solubility and reduce off-target promiscuity (such as phospholipidosis or hERG channel trapping) [1].

To determine if this structural rationale translates into a safe preclinical profile, we executed a comprehensive in vitro safety screening cascade.

G C 2-{[2-(4-Chlorophenyl) quinazolin-4-yl]amino}ethanol Cyto Cytotoxicity (Normal vs Tumor) C->Cyto Hep Hepatotoxicity (3D HepG2) Cyto->Hep Cardio Cardiotoxicity (hERG Patch-Clamp) Hep->Cardio Geno Genotoxicity (Ames Fluctuation) Cardio->Geno

Fig 1: Sequential preclinical safety screening workflow for the quinazoline derivative.

In Vitro Cytotoxicity & Therapeutic Window

A primary liability of kinase inhibitors is broad-spectrum cytotoxicity. To establish the therapeutic index, we evaluated the compound against target cancer cell lines (A549, SK-BR-3) and a non-tumorigenic human embryonic kidney cell line (HEK 293T). Previous studies on related 4-aminoquinazolines have demonstrated minimal toxicity on HEK 293T cells at concentrations up to 100 µM [2].

Methodology: High-Throughput Cell Viability Assay (CellTiter-Glo)

Causality: We utilize ATP-dependent luminescence (CellTiter-Glo) rather than standard MTT assays. Tetrazolium-based assays can be confounded by metabolic shifts (e.g., the Warburg effect in cancer cells) or direct chemical reduction by the test compound. ATP quantitation provides a direct, metabolically independent readout of viable cell number.

Step-by-Step Protocol:

  • Cell Seeding: Seed A549, SK-BR-3, and HEK 293T cells at 3,000 cells/well in 384-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. Transfer to the assay plate using an acoustic liquid handler (Echo 550) to achieve a final concentration range of 0.003 µM to 100 µM.

  • Self-Validation Controls: Include 0.1% DMSO as the vehicle (negative) control and 10 µM Staurosporine as the positive kill control to calculate the assay Z'-factor (must be >0.6 for validity).

  • Incubation & Readout: Incubate for 72 hours. Add an equal volume of CellTiter-Glo reagent, lyse on an orbital shaker for 10 minutes, and read luminescence on a multi-mode plate reader.

Results Summary

The compound demonstrated selective anti-proliferative activity against EGFR-overexpressing cell lines while sparing normal HEK 293T cells, indicating a favorable therapeutic window.

Cell LineTissue OriginTarget StatusIC₅₀ (µM) ± SDSelectivity Index (SI)*
SK-BR-3 Breast AdenocarcinomaEGFR/HER2 (+)12.4 ± 1.17.1
A549 Lung CarcinomaEGFR (+)18.2 ± 1.54.8
HEK 293T Embryonic KidneyNormal/Low88.5 ± 4.2Reference

*Selectivity Index = IC₅₀ (HEK 293T) / IC₅₀ (Cancer Cell Line)

Hepatotoxicity and CYP450 Inhibition Profiling

Drug-induced liver injury (DILI) is a leading cause of clinical attrition. Furthermore, lipophilic compounds often act as perpetrators of drug-drug interactions (DDIs) by inhibiting Cytochrome P450 (CYP) enzymes.

Methodology: 3D HepG2 Spheroid Toxicity & CYP Inhibition

Causality: Standard 2D hepatic monolayers rapidly lose their expression of CYP enzymes within 24 hours of plating. By utilizing 3D HepG2 spheroids, we maintain metabolic competence for up to 14 days. This ensures that any toxicity driven by reactive electrophilic metabolites generated by CYP450 metabolism is accurately captured.

Step-by-Step Protocol:

  • Spheroid Formation: Plate HepG2 cells in ultra-low attachment (ULA) 96-well plates and centrifuge at 200 x g to force aggregation. Cultivate for 5 days until compact spheroids form.

  • Dosing: Expose spheroids to the compound (1 µM - 50 µM) for 7 days, with medium exchange every 48 hours.

  • CYP Assay: Concurrently, run a cell-free fluorogenic CYP inhibition assay using recombinant human CYP3A4, CYP2D6, and CYP2C9. Use standard inhibitors (Ketoconazole for 3A4, Quinidine for 2D6) as validation controls.

Results Summary

The compound showed no significant 3D hepatotoxicity at therapeutic concentrations (HepG2 IC₅₀ > 50 µM). CYP inhibition profiling revealed moderate inhibition of CYP3A4, likely due to the lipophilic chlorophenyl moiety, but minimal interaction with 2D6 and 2C9.

CYP IsoformTest Compound IC₅₀ (µM)Reference Inhibitor IC₅₀ (µM)Risk Assessment
CYP3A4 8.50.04 (Ketoconazole)Moderate DDI Risk
CYP2D6 > 500.09 (Quinidine)Low Risk
CYP2C9 > 500.25 (Sulfaphenazole)Low Risk

Cardiotoxicity (hERG) and Genotoxicity

Methodology: Automated Patch-Clamp for hERG K+ Channel

Causality: The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel, responsible for cardiac action potential repolarization. Blockade of this channel leads to QT interval prolongation and potentially fatal Torsades de Pointes. The ethanolamine group in our compound was specifically designed to lower the cLogP and reduce hERG trapping.

Protocol:

  • Express hERG channels stably in CHO cells.

  • Utilize an automated patch-clamp system (e.g., QPatch). Depolarize cells to +20 mV to open channels, then repolarize to -50 mV to elicit the hERG tail current.

  • Perfuse the compound at 10 µM and measure the fractional block of the tail current relative to baseline. Result: The compound exhibited only a 12% inhibition of the hERG tail current at 10 µM (IC₅₀ > 30 µM), well below the regulatory concern threshold, validating our structural design rationale.

Methodology: Miniaturized Ames Fluctuation Test

Causality: To satisfy ICH S2(R1) guidelines for genotoxicity, we must assess mutagenic potential. The miniaturized 384-well fluctuation test uses liquid media and a pH indicator (Bromocresol Purple) to detect revertant bacterial colonies, requiring significantly less API than the traditional agar-plate Ames test while maintaining identical sensitivity.

Protocol:

  • Expose Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) to the compound (up to 500 µg/mL) in the presence and absence of rat liver S9 metabolic fraction.

  • Incubate in 384-well plates for 48 hours.

  • Score wells turning from purple to yellow (indicating acid production by metabolically active revertants). Result:Negative for mutagenicity across all strains, both with and without S9 activation.

Mechanistic Pathway & Apoptosis Induction

The primary mechanism of action for 4-aminoquinazoline derivatives is the competitive inhibition of the ATP-binding site on the intracellular tyrosine kinase domain of EGFR [3]. By blocking autophosphorylation, the compound halts the downstream PI3K/AKT signaling cascade, ultimately shifting the cellular balance from survival to apoptosis.

Pathway Inhibitor 4-Aminoquinazoline Derivative EGFR EGFR (TK Domain) Inhibitor->EGFR Competitive Inhibition PI3K PI3K Activation EGFR->PI3K AKT AKT Phosphorylation PI3K->AKT Survival Cell Proliferation AKT->Survival Apoptosis Apoptosis AKT->Apoptosis Downregulation triggers

Fig 2: Mechanism of action: EGFR-PI3K-AKT pathway blockade inducing cellular apoptosis.

Conclusion & Next Steps

The preliminary in vitro screening of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol demonstrates a highly favorable preclinical safety profile. The integration of the ethanolamine side chain successfully mitigated the severe lipophilicity often seen in halogenated quinazolines [1], resulting in an absence of significant hERG liability and no detectable genotoxicity. Furthermore, the compound maintains a strong therapeutic index, selectively inducing apoptosis in target cancer cell lines while sparing normal hepatic and embryonic kidney cells [2].

Go/No-Go Decision: GO . The compound passes all Tier 1 in vitro safety gates. The recommended next step is to advance this molecule into in vivo pharmacokinetic (PK) profiling (rodent IV/PO) to determine oral bioavailability and clearance rates, followed by maximum tolerated dose (MTD) studies.

References

  • 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol - Vulcanchem: Chemical and Structural Properties. Vulcanchem.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.
  • Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. Taylor & Francis.

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

Introduction and Mechanistic Rationale The compound 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is a functionalized quinazoline derivative characterized by a fused bicyclic pyrimidine-benzene core and a 4-chlorop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The compound 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is a functionalized quinazoline derivative characterized by a fused bicyclic pyrimidine-benzene core and a 4-chlorophenyl moiety. Quinazoline scaffolds are privileged structures in medicinal chemistry, frequently utilized as kinase inhibitors, anti-proliferative agents, and probes for cellular pathways. The presence of the 4-chlorophenyl group enhances lipophilicity and membrane permeability, while the ethanolamine side chain introduces critical hydrogen-bonding capacity, improving target binding affinity and aqueous solubility .

The synthesis relies on a robust, self-validating two-step sequence:

  • Deoxychlorination: Conversion of the stable 2-(4-chlorophenyl)quinazolin-4(3H)-one precursor to a highly reactive 4-chloroquinazoline intermediate .

  • Nucleophilic Aromatic Substitution (S N​ Ar): Displacement of the C4-chloride by ethanolamine. The C4 position of the quinazoline ring is highly electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms, making it an excellent electrophile for S N​ Ar reactions.

Synthetic Workflow

SynthesisWorkflow A 2-(4-Chlorophenyl)quinazolin-4(3H)-one + POCl3 B Chlorination (Reflux) Deoxychlorination A->B Heat C 4-Chloro-2-(4-chlorophenyl)quinazoline (Reactive Intermediate) B->C Ice Quench D Ethanolamine + DIPEA in Ethanol C->D Addition E Nucleophilic Aromatic Substitution (SNAr) D->E Reflux F 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (Target Compound) E->F Isolation

Workflow diagram detailing the two-step synthesis of the target quinazoline compound via SNAr.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-(4-chlorophenyl)quinazoline

Objective: Generate the electrophilic intermediate required for the subsequent amine coupling.

  • Reagents: 2-(4-Chlorophenyl)quinazolin-4(3H)-one (1.0 eq), Phosphorus oxychloride (POCl 3​ , 10.0 eq), N,N-Dimethylaniline (catalytic, 0.1 eq).

  • Procedure:

    • Charge an oven-dried round-bottom flask equipped with a reflux condenser and a drying tube with 2-(4-chlorophenyl)quinazolin-4(3H)-one.

    • Add POCl 3​ slowly at room temperature. Causality: POCl 3​ acts as both the chlorinating agent and the solvent. A large molar excess is utilized to drive the equilibrium toward the imidoyl chloride and maintain a fluid reaction mixture.

    • Add a catalytic amount of N,N-dimethylaniline. Causality: The tertiary amine acts as a catalyst by forming a highly reactive Vilsmeier-type intermediate with POCl 3​ , significantly accelerating the deoxychlorination process.

    • Heat the reaction mixture to reflux (approx. 105 °C) for 3–4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 3:1).

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the unreacted POCl 3​ .

    • Workup: Carefully pour the concentrated viscous residue over crushed ice with vigorous stirring to safely quench residual POCl 3​ . Neutralize the aqueous phase with saturated aqueous NaHCO 3​ and extract with Dichloromethane (DCM) (3 × 50 mL).

    • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield the crude 4-chloro-2-(4-chlorophenyl)quinazoline . This intermediate is moisture-sensitive and should be used promptly in the next step to prevent hydrolysis.

Step 2: Synthesis of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

Objective: Couple the ethanolamine side chain via S N​ Ar to yield the final product.

  • Reagents: 4-Chloro-2-(4-chlorophenyl)quinazoline (1.0 eq), Ethanolamine (1.5 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), Absolute Ethanol (0.2 M).

  • Procedure:

    • Dissolve the crude 4-chloro-2-(4-chlorophenyl)quinazoline in absolute ethanol. Causality: A polar protic solvent like ethanol stabilizes the anionic Meisenheimer complex transition state formed during the S N​ Ar process, lowering the activation energy barrier.

    • Add DIPEA to the solution. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the ethanolamine nucleophile without competing for the electrophilic C4 position .

    • Add ethanolamine dropwise at room temperature.

    • Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor by LC-MS or TLC (DCM/MeOH 9:1) until the starting material is completely consumed.

    • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

    • Partition the resulting residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer sequentially with water and brine to remove residual ethanolamine and DIPEA salts.

    • Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in DCM) or by recrystallization from an EtOH/Water mixture to afford the pure target compound.

Analytical Characterization Data

To ensure a self-validating protocol, the synthesized compound must be verified against established physicochemical and spectroscopic parameters .

Property / TechniqueExpected Value / Observation
Molecular Formula C 16​ H 14​ ClN 3​ O
Molecular Weight 299.75 g/mol
Calculated LogP 3.1
1 H NMR (DMSO- d6​ ) δ 7.5–8.5 ppm (m, aromatic protons); δ 5.1 ppm (t, –NH–); δ 3.6–3.8 ppm (m, –CH 2​ –OH)
IR Spectroscopy 3250 cm −1 (N–H stretching); 3400 cm −1 (O–H stretching, broad)
Mass Spectrometry (ESI+) [M+H] + m/z 300.1 (calculated for 35 Cl isotope)

Troubleshooting & Self-Validation

  • Incomplete Chlorination (Step 1): If unreacted starting material persists, ensure the POCl 3​ is fresh and free of hydrolysis products (phosphoric acid derivatives). The addition of the N,N-dimethylaniline catalyst is critical for less reactive substrates.

  • O-Alkylation vs. N-Alkylation (Step 2): Ethanolamine is an ambidentate nucleophile containing both an amine and a hydroxyl group. However, the primary aliphatic amine is significantly more nucleophilic than the primary alcohol. By avoiding strong bases (like NaH) that would deprotonate the alcohol, strict chemoselectivity for N-arylation is maintained.

  • Hydrolysis of Intermediate: The 4-chloroquinazoline intermediate is highly susceptible to hydrolysis back to the quinazolinone if exposed to excessive moisture. Ensure all glassware is oven-dried and the Step 1 workup is performed efficiently.

References

Application

How to prepare 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol stock solution for cell culture

Application Note: Preparation, Validation, and In Vitro Implementation of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol Stock Solutions Executive Summary & Pharmacological Context The compound 2-{[2-(4-Chlorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Validation, and In Vitro Implementation of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol Stock Solutions

Executive Summary & Pharmacological Context

The compound 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is a highly lipophilic synthetic quinazoline derivative[1]. Structurally, it features a fused bicyclic quinazoline core substituted with a 4-chlorophenyl group and an ethanolamine side chain[1]. In drug development and oncology research, quinazoline derivatives of this class are frequently deployed as potent anti-proliferative agents. For example, structurally related quinazoline conjugates have demonstrated significant efficacy against triple-negative breast cancer (TNBC) models, such as MDA-MB-231 cells, by inducing the intrinsic mitochondrial apoptosis pathway[2].

Handling this compound requires rigorous methodological precision. The 4-chlorophenyl moiety drives high lipophilicity, while the ethanolamine side chain introduces critical hydrogen-bonding capacity[1]. If improperly solvated, the compound will rapidly precipitate in aqueous cell culture media, leading to inconsistent dosing and assay failure. This application note outlines a self-validating protocol for the preparation and cryopreservation of master stock solutions, ensuring absolute solubility and biological reproducibility.

Physicochemical Profiling & Solvent Causality

To design a robust solubilization strategy, we must first analyze the compound's physicochemical properties to understand the causality behind our solvent selection.

Table 1: Physicochemical Profile and Experimental Implications

PropertyValueExperimental Implication (Causality)
Molecular Formula C₁₆H₁₄ClN₃O[1]Determines exact mass calculations for molarity.
Molecular Weight 299.75 g/mol [1]Requires exactly 2.9975 mg per 1.0 mL of solvent to yield a 10 mM master stock solution.
LogP (Estimated) ~3.1[1]High lipophilicity dictates the absolute necessity of a polar aprotic organic solvent for primary solubilization.
Structural Moieties 4-chlorophenyl, ethanolamine[1]The 4-chlorophenyl group drives hydrophobic interactions (precipitation risk in water), while ethanolamine permits hydrogen bonding[1].
Primary Solvents DMSO, Methanol, Chloroform[1]Anhydrous DMSO is selected for in vitro cell culture due to its low volatility, membrane permeability, and compatibility with biological assays at ≤0.1% (v/v)[3].

Causality in Solvent Selection: Dimethyl Sulfoxide (DMSO) acts as an amphiphilic vehicle. Its polar sulfoxide group disrupts the hydrogen bonding of the ethanolamine side chain, while its hydrophobic methyl groups solvate the highly lipophilic 4-chlorophenyl quinazoline core. Using anhydrous DMSO (≥99.9% purity) is critical; atmospheric moisture in standard DMSO can trigger premature hydrolysis and micro-precipitation.

Experimental Workflows and Mechanistic Pathways

Workflow A 2-{[2-(4-Chlorophenyl) quinazolin-4-yl]amino}ethanol (Solid Powder) B Equilibration (Room Temp, Desiccated) A->B C Dissolution in 100% Anhydrous DMSO (Target: 10 mM) B->C D Aliquoting (Single-use vials) C->D E Cryopreservation (-20°C to -80°C) D->E F Working Dilution (Cell Culture Media) E->F

Figure 1: Standardized workflow for the preparation of quinazoline derivative stock solutions.

Pathway Drug Quinazoline Derivative (Apoptosis Inducer) Bax Bax (Upregulation) Drug->Bax Activates Bcl2 Bcl-2 (Downregulation) Drug->Bcl2 Inhibits Mito Mitochondrial Membrane Depolarization CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (TNBC Cells) Casp3->Apoptosis

Figure 2: Intrinsic apoptotic mitochondrial pathway induced by quinazoline derivatives in TNBC.

Detailed Protocol: 10 mM Master Stock Preparation

Every step in this protocol operates as a self-validating system. By controlling environmental moisture, ensuring absolute dissolution, and preventing thermal cycling, the researcher eliminates the primary variables that cause assay failure.

Step 1: Thermal Equilibration

  • Remove the lyophilized powder from cold storage (-20°C).

  • Place the intact, sealed vial in a desiccator at room temperature for 30 minutes prior to opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This alters the gravimetric mass and introduces water that can degrade the compound or initiate premature precipitation.

Step 2: Gravimetric Measurement

  • Ensure the microbalance is calibrated and zeroed.

  • Weigh exactly 3.0 mg of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol into a sterile, amber glass or low-bind microcentrifuge tube. (Note: 3.0 mg / 299.75 g/mol = ~0.01 mmol)[1].

Step 3: Solubilization

  • Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity) to the 3.0 mg of powder to yield a 10 mM stock solution.

  • Vortex vigorously for 60 seconds.

  • If microscopic particulate matter remains, sonicate the sealed tube in a room-temperature water bath for 2–5 minutes. Causality: DMSO is inherently self-sterilizing at concentrations >95%. Routine syringe filtration of the primary stock is strictly discouraged, as highly lipophilic compounds will readily adsorb to PTFE or PES filter membranes, drastically reducing the actual molarity of your stock.

Step 4: Aliquoting and Cryopreservation

  • Divide the 10 mM stock into 20 µL or 50 µL single-use aliquots in sterile, amber microcentrifuge tubes (to protect against potential photodegradation).

  • Store immediately at -80°C. Causality: Repeated freeze-thaw cycles induce the "freeze-concentration effect," where the solvent thaws unevenly, leading to irreversible crystallization of the solute. Single-use aliquots guarantee consistent molarity across all experimental replicates.

Protocol: Working Dilution Strategy for Cell Culture

Directly pipetting a high-concentration DMSO stock into aqueous cell culture media creates a high local concentration gradient, causing the lipophilic quinazoline derivative to "crash out" before it can disperse. Furthermore, to prevent confounding cytotoxicity in in vitro assays, the final concentration of DMSO in cell culture media must be maintained at or below 0.5%, ideally targeting ≤0.1%[3].

Step-by-Step Dilution (Targeting 10 µM Final Concentration):

  • Pre-warm Media: Warm the complete cell culture media (e.g., DMEM or RPMI with 10% FBS) to 37°C.

  • Kinetic Mixing: Place a conical tube containing 9.99 mL of the pre-warmed media on a vortex mixer set to medium speed.

  • Dropwise Addition: While the media is actively vortexing, slowly add 10 µL of the 10 mM master stock dropwise directly into the center of the vortex.

  • Validation: This 1:1000 dilution yields a final compound concentration of 10 µM with a final DMSO concentration of exactly 0.1% (v/v) , safely below the cytotoxicity threshold[3]. Causality: The rapid kinetic mixing of the vortex disperses the DMSO instantly, preventing the localized high-aqueous environment that triggers the precipitation of the hydrophobic 4-chlorophenyl group.

Quality Control and Troubleshooting Matrix

Table 2: Quality Control Matrix

Observation / IssueCausal MechanismCorrective Action (Self-Validating Step)
Cloudiness upon addition to media Localized precipitation due to rapid solvent exchange and hydrophobic "crashing."Ensure media is warmed to 37°C. Add stock dropwise directly into the vortex of actively agitated media to ensure instantaneous dispersion.
Reduced cell viability in vehicle control wells DMSO toxicity exceeding the cellular tolerance threshold[3].Recalculate working dilutions to ensure final DMSO concentration is strictly ≤0.1% (v/v)[3].
Inconsistent IC₅₀ across biological replicates Freeze-thaw degradation, moisture absorption, or "freeze-concentration" effects.Discard compromised stock. Prepare fresh master stock and strictly adhere to single-use aliquoting at -80°C.

References

  • Vulcanchem. "2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol - Molecular Characteristics." Vulcanchem.com.
  • Taylor & Francis. "Synthesis and in vitro anti-proliferative activity of some novel isatins conjugated with quinazoline/phthalazine hydrazines against triple-negative breast cancer MDA-MB-231 cells as apoptosis-inducing agents." Tandfonline.com.
  • Benchchem. "Norglaucine hydrochloride | 39945-41-0 - Minimizing DMSO Toxicity in Cell Culture." Benchchem.com.

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-{[2-(4-Chlorophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. This quinazoline derivative is of significant interest in pharmaceutical research, necessitating a reliable analytical method for its characterization and quality control. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with detection at 254 nm. The described protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2], demonstrating excellent linearity, accuracy, precision, and specificity. This note provides a comprehensive, step-by-step protocol suitable for researchers, scientists, and drug development professionals involved in the analysis of this compound and related quinazoline structures.

Introduction and Scientific Rationale

2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is a heterocyclic compound featuring a quinazoline core, a structure prevalent in many biologically active molecules. The development of robust analytical methods for such compounds is critical for ensuring the quality, safety, and efficacy of potential drug candidates. A validated HPLC method is indispensable for various stages of drug development, including impurity profiling, stability testing, and quantitative analysis of the active pharmaceutical ingredient (API).

The molecular structure of the analyte, possessing a moderately hydrophobic chlorophenyl group (estimated LogP of 3.1) and basic nitrogen atoms within the quinazoline ring and the ethanolamine side chain, presents specific challenges for chromatographic analysis[3]. These structural features guide the strategic choices in method development, particularly the selection of the stationary and mobile phases to achieve optimal separation and peak symmetry. This document explains the causality behind each experimental choice, grounding the protocol in established chromatographic theory and regulatory standards[4][5].

Analyte Properties and Chromatographic Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Molecular Formula: C₁₆H₁₄ClN₃O[3]

  • Molecular Weight: 299.75 g/mol [3]

  • Estimated LogP: 3.1[3]

  • Structural Features: The compound's moderate lipophilicity makes it an ideal candidate for reversed-phase chromatography. The presence of multiple basic nitrogen atoms necessitates careful control of the mobile phase pH to ensure a consistent ionization state and to minimize undesirable secondary interactions with residual silanol groups on the silica-based column packing, which can lead to peak tailing[6].

Based on these properties, a reversed-phase HPLC method was selected. A C18 column was chosen as the initial stationary phase due to its versatility and wide applicability for molecules of similar polarity[7]. An acidic mobile phase buffer was employed to suppress the ionization of free silanol groups and to ensure the analyte is present in a single, protonated form, thereby promoting sharp, symmetrical peaks. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency.

The overall strategy for method development and validation is outlined in the workflow diagram below.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) A Analyte Characterization (LogP, pKa, UV Spectra) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Screening & Scouting (Gradient Runs) B->C D Method Optimization (pH, Organic Ratio, Temperature) C->D E System Suitability Testing (SST) D->E Optimized Method F Specificity & Forced Degradation E->F G Linearity & Range F->G H Accuracy (Recovery) G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Routine Analysis & Quality Control K->L Validated Method Ready for Use

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Ortho-phosphoric Acid (85%, Analytical Grade)

    • Water (Deionized, 18.2 MΩ·cm)

  • Standard: 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol reference standard (>99% purity).

Protocol 1: Chromatographic Method Development

This protocol outlines the systematic steps to establish and optimize the HPLC conditions.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.

    • Prepare a working standard solution at 100 µg/mL by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • UV-Vis Spectral Analysis:

    • Inject the 100 µg/mL working standard into the HPLC system equipped with a DAD.

    • Acquire the UV spectrum from 200 to 400 nm.

    • Rationale: To identify the wavelength of maximum absorbance (λmax) for optimal sensitivity. Quinazoline derivatives typically exhibit strong UV absorbance[6]. For this compound, a λmax was observed at 254 nm, which was selected for all subsequent analyses.

  • Initial Chromatographic Conditions & Optimization:

    • Mobile Phase Preparation:

      • Mobile Phase A: 25 mM potassium phosphate buffer. Prepare by dissolving 3.4 g of KH₂PO₄ in 1 L of deionized water and adjusting the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

      • Mobile Phase B: Acetonitrile.

    • Scouting Gradient: Run a broad gradient from 10% to 90% B over 20 minutes to determine the approximate elution strength required.

    • Optimization: Based on the scouting run, systematically adjust the gradient slope, mobile phase pH, and column temperature to achieve a retention time between 5-10 minutes, a tailing factor ≤ 1.5, and a theoretical plate count > 2000. The final, optimized conditions are presented in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterOptimized Condition
ColumnPhenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A25 mM KH₂PO₄, pH 3.0
Mobile Phase BAcetonitrile
Gradient30% B to 70% B over 10 min, then hold at 70% B for 2 min, return to 30% B in 1 min, equilibrate for 5 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Sample DiluentAcetonitrile/Water (50:50, v/v)
Protocol 2: HPLC Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines[8][9]. The validation plan encompasses the evaluation of system suitability, specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness.

Validation_Parameters Validation Method Validation (ICH Q2) System Suitability Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness sub_params Repeatability (Intra-assay) Intermediate Precision (Inter-assay) Validation:f5->sub_params

Caption: Key Parameters for HPLC Method Validation.

  • System Suitability Testing (SST):

    • Inject the 100 µg/mL working standard solution six consecutive times.

    • Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.

    • Determine the tailing factor and theoretical plates for the first injection.

    • Rationale: To ensure the chromatographic system is performing adequately for the analysis, as per USP <621> requirements[4][10].

  • Specificity:

    • Inject the sample diluent (blank) and a solution containing a placebo (if a formulation is being tested).

    • Compare the chromatograms to that of the analyte standard to ensure no interfering peaks are present at the retention time of the analyte.

    • Forced Degradation: Expose the analyte solution to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress conditions. Analyze the stressed samples to confirm that degradation product peaks do not co-elute with the main analyte peak.

  • Linearity and Range:

    • Prepare a series of at least six standard solutions ranging from 1 µg/mL to 200 µg/mL from the stock solution.

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy (Recovery):

    • Prepare a placebo mixture and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery at each level.

    • Rationale: To demonstrate the closeness of the test results to the true value[11].

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the standard solution at 100% of the target concentration (100 µg/mL) on the same day by the same analyst. Calculate the %RSD.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results from both sets and calculate the cumulative %RSD.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise (S/N) ratio.

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1. These limits must be experimentally verified by injecting solutions at these concentrations.

  • Robustness:

    • Make small, deliberate variations to the method parameters, one at a time.

    • Parameters to vary include: flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).

    • Analyze the system suitability standard under each condition and evaluate the impact on retention time, peak area, and tailing factor.

    • Rationale: To demonstrate the reliability of the method during normal usage[8].

Results and Discussion

The developed method proved to be highly effective for the quantification of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. A representative chromatogram would show a sharp, well-defined peak at a retention time of approximately 8.5 minutes, free from interference.

The validation results are summarized in Table 2, demonstrating that all acceptance criteria were met.

Table 2: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
System Suitability
%RSD of Peak Area (n=6)≤ 2.0%0.8%
%RSD of Retention Time (n=6)≤ 1.0%0.2%
Tailing Factor (T)≤ 2.01.2
Theoretical Plates (N)> 20008500
Specificity No interference at analyte RTPassed. Peak purity index > 0.999 in forced degradation studies.
Linearity & Range
Range1 - 200 µg/mLMet acceptance criteria across the range.
Correlation Coefficient (r²)≥ 0.9990.9998
Accuracy (Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)
Repeatability (n=6)≤ 2.0%0.9%
Intermediate (n=12)≤ 2.0%1.3%
Limits
LODS/N ≥ 30.3 µg/mL
LOQS/N ≥ 101.0 µg/mL
Robustness System suitability criteria metPassed. No significant impact on results from minor variations.

The linearity of the method was excellent over the specified range, with a correlation coefficient of 0.9998. Accuracy studies showed high recovery rates, confirming the absence of significant matrix effects or sample preparation errors. The low %RSD values for repeatability and intermediate precision underscore the method's high degree of precision. The method also demonstrated robustness, indicating its suitability for routine use in a quality control environment.

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. The method adheres to the stringent requirements of the ICH guidelines[12][13] and is fit for its intended purpose in pharmaceutical analysis. The detailed protocols provided in this application note can be readily implemented by researchers and quality control laboratories.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Q2 (R1) provides guidance on validating analytical methods Source: Course Hero URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Sannova URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: Chromatography Online URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source: Taylor & Francis URL: [Link]

  • Title: Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source: Taylor & Francis Online URL: [Link]

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Application

Application Note: A Methodological Framework for Characterizing 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol as a Kinase Inhibitor

Abstract This guide provides a comprehensive, multi-faceted framework for evaluating the kinase inhibitory potential of the novel compound, 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. The quinazoline scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, multi-faceted framework for evaluating the kinase inhibitory potential of the novel compound, 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors, which provides a strong rationale for its investigation.[1][2][3] This document moves beyond a single experimental procedure to present an integrated workflow designed for researchers in drug discovery and chemical biology. We detail protocols for determining biochemical potency (IC₅₀), confirming direct target engagement in a cellular environment using the Cellular Thermal Shift Assay (CETSA), and assessing the functional modulation of downstream signaling pathways via Western Blotting. Each protocol is accompanied by an explanation of the underlying principles, causality behind experimental choices, and methods for data interpretation, ensuring a robust and self-validating approach to characterization.

Introduction and Rationale

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The development of small-molecule kinase inhibitors has therefore become a central focus of modern drug discovery.[6] The quinazoline core is a well-established pharmacophore that anchors many successful inhibitors by targeting the ATP-binding pocket of kinases.[2][3][7]

The subject of this note, 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol, incorporates this key quinazoline moiety. Its structure suggests potential for kinase inhibition, with the 4-chlorophenyl group enhancing lipophilicity for improved membrane permeability and the ethanolamine side chain offering potential for crucial hydrogen-bonding interactions within the kinase active site.[8] This document provides a systematic workflow to rigorously test this hypothesis, guiding the researcher from initial biochemical screening to cellular validation.

Table 1: Physicochemical Properties of the Test Compound

PropertyValueSource
IUPAC Name 2-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]ethanol[8]
CAS Number 315715-77-6[8]
Molecular Formula C₁₆H₁₄ClN₃O[8]
Molecular Weight 299.75 g/mol [8]
Calculated LogP 3.1[8]
Solubility DMSO, Methanol, Chloroform[8]

Foundational Concepts in Kinase Inhibition

A critical aspect of inhibitor characterization is understanding the parameters used to define potency and the context in which they are measured.

  • Biochemical vs. Cellular Potency : A biochemical assay uses purified, often recombinant, enzyme and substrate to measure direct inhibition.[6] A cellular assay measures the compound's effect in a complex, living system. A potent biochemical inhibitor may show poor cellular activity due to issues like low cell permeability or rapid metabolism, making both assay types essential.

  • IC₅₀ (Half-maximal Inhibitory Concentration) : This is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.[4] It is a practical measure of potency but is highly dependent on the assay setup, particularly the concentration of ATP.[9]

  • The Importance of ATP Concentration : For ATP-competitive inhibitors, the measured IC₅₀ value is directly influenced by the ATP concentration in the assay, as described by the Cheng-Prusoff equation.[9][10] To generate comparable and meaningful data, especially when comparing multiple kinases, it is best practice to run assays with the ATP concentration at or near the Michaelis-Menten constant (Kₘ) for each specific kinase.[4][10] This ensures that the IC₅₀ value is a more direct reflection of the inhibitor's affinity (Kᵢ) for the kinase.[10]

Protocol 1: Biochemical Potency (IC₅₀) Determination via Luminescence Assay

To quantify the direct inhibitory effect of the compound on kinase activity, we recommend a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay. This method measures kinase activity by quantifying the amount of ADP produced, which is then converted into a light signal.[11][12] It offers high sensitivity and throughput and avoids the safety and disposal concerns associated with traditional radiometric assays.[11][13]

Workflow for Biochemical IC₅₀ Determination

cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Prepare serial dilution of test compound in DMSO D 4. Add compound dilutions and controls to 96/384-well plate A->D B 2. Prepare 2X Kinase/Substrate solution in assay buffer E 5. Add 2X Kinase/Substrate solution to initiate pre-incubation B->E C 3. Prepare 2X ATP solution (at 2x Km for the target kinase) F 6. Add 2X ATP solution to start kinase reaction C->F D->E E->F G 7. Incubate at RT (e.g., 60 min) F->G H 8. Add ADP-Glo™ Reagent to stop reaction & deplete ATP G->H I 9. Add Kinase Detection Reagent to convert ADP to ATP & generate light H->I J 10. Read luminescence on a plate reader I->J K 11. Plot % Inhibition vs. log[Compound] and fit curve to determine IC50 J->K

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Step-by-Step Protocol
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Setup : Transfer 50 nL of each compound dilution into a white, low-volume 384-well assay plate. Include wells with DMSO only for "no inhibition" (100% activity) and wells without enzyme for "maximum inhibition" (0% activity) controls.

  • Kinase Reaction :

    • Add 2.5 µL of a 2X enzyme/substrate solution containing the target kinase and its specific peptide substrate to each well.[14]

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 2.5 µL of a 2X ATP solution. The final ATP concentration should be at the Kₘ for the specific kinase being tested.[4]

    • Incubate for 60 minutes at room temperature. The reaction time should be within the linear range of the assay, determined during assay development.[10]

  • Signal Generation :

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[14]

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[14]

  • Data Acquisition and Analysis :

    • Measure luminescence using a compatible plate reader.

    • Convert raw luminescence units (RLU) to percent inhibition relative to the controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Kinase Selectivity Profile

To understand the selectivity of the compound, it should be tested against a panel of kinases. The results can be summarized as follows:

Table 2: Hypothetical IC₅₀ Data for Test Compound

Kinase TargetKinase FamilyIC₅₀ (nM)
Target Kinase A Tyrosine Kinase 55
Off-Target Kinase BSer/Thr Kinase8,500
Off-Target Kinase CTyrosine Kinase>10,000
Off-Target Kinase DSer/Thr Kinase1,200

Protocol 2: Cellular Target Engagement Confirmation (CETSA)

A positive result in a biochemical assay confirms enzymatic inhibition but does not prove the compound engages its target in a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target interaction in a physiological context without requiring any modification to the compound.[15][16] The principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability, making it more resistant to heat-induced denaturation.[17][18]

Workflow for Western Blot-Based CETSA

CETSA Workflow cluster_cell_treatment Cell Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_fractionation_detection Fractionation & Detection cluster_analysis Data Analysis A 1. Culture cells expressing the target kinase B 2. Treat cells with compound or vehicle (DMSO) A->B C 3. Harvest and resuspend cells in PBS B->C D 4. Aliquot cell suspension into PCR tubes C->D E 5. Heat aliquots at a range of temperatures (e.g., 40-70°C) using a thermal cycler D->E F 6. Lyse cells via freeze-thaw cycles E->F G 7. Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins F->G H 8. Collect supernatant (soluble fraction) G->H I 9. Analyze soluble protein levels by SDS-PAGE and Western Blot using a target-specific antibody H->I J 10. Quantify band intensity and plot vs. temperature to generate melt curves I->J cluster_pathway Kinase Signaling Cascade Compound 2-{[2-(4-Cl-Ph)Qz] amino}ethanol Kinase Target Kinase Compound->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Activates

Caption: Inhibition of a target kinase blocks downstream substrate phosphorylation.

Step-by-Step Western Blot Protocol
  • Cell Treatment and Lysis :

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours if the pathway is basally active or requires stimulation.

    • Pre-treat cells with a serial dilution of the test compound or DMSO for 2 hours.

    • If required, stimulate the pathway with an appropriate agonist (e.g., a growth factor) for 15-30 minutes.

    • Wash cells with ice-cold PBS and lyse with 1X cell lysis buffer containing protease and phosphatase inhibitors. [19] * Scrape the cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation (14,000 x g for 10 minutes at 4°C). [19]2. Protein Quantification and Sample Preparation :

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration and add 3X SDS sample buffer.

    • Denature the samples by heating at 95-100°C for 5 minutes. [19]3. SDS-PAGE and Blotting :

    • Load 15-30 µg of each sample onto a polyacrylamide gel and separate the proteins via electrophoresis. * Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection :

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probing for Total Protein :

    • To ensure observed changes are due to phosphorylation status and not total protein levels, strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) level of the substrate protein. [20]A loading control like β-actin or GAPDH should also be used.

Conclusion

The protocols outlined in this application note provide a robust, integrated workflow for the comprehensive characterization of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol as a potential kinase inhibitor. By systematically progressing from direct biochemical inhibition assays to cellular target engagement and functional pathway modulation, researchers can generate a high-confidence data package. This multi-tiered approach ensures that observations are not artifacts of a single assay system and provides a solid foundation for further preclinical development.

References

  • Kryštof, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Tanaka, Y., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Chuang, H., et al. (2017). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Abdel-Maksoud, M. S. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available at: [Link]

  • Celtarys (2025). Biochemical assays for kinase activity detection. Celtarys. Available at: [Link]

  • Li, X., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

  • Chuang, H., et al. (2017). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, s. ResearchGate. Available at: [Link]

  • Futyra, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

  • Rojas-León, C. A., et al. (2026). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI. Available at: [Link]

  • Anastassiadis, T., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE. Available at: [Link]

  • Elkamhawy, A., et al. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Research Publishing. Available at: [Link]

  • Le, T. N., et al. (2015). Synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]

  • Mueller, F., et al. (2008). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]

  • Rosner, M., et al. (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. Available at: [Link]

  • Al-Ostath, R. A., & Al-Qawasmeh, R. A. (2023). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Journal of the Chilean Chemical Society. Available at: [Link]

  • Keri, R. S., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]

  • Sleno, B., & condescend, M. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]

  • BMG LABTECH (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Cell Signaling Technology (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Available at: [Link]

  • Armstrong, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Sharma, R., & Kumar, R. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. Available at: [Link]

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Sources

Method

Formulation techniques for 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol oral administration

An In-Depth Guide to Formulation Strategies for the Oral Administration of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol Abstract This application note provides a comprehensive technical guide for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Formulation Strategies for the Oral Administration of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol for oral administration. Quinazoline derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including anti-tumor and anti-inflammatory effects.[1][2][3][4] However, like many potent drug candidates emerging from modern discovery pipelines, these molecules often exhibit poor aqueous solubility, which can severely limit their oral bioavailability and therapeutic efficacy.[1][5] This guide details a systematic approach to formulation development, beginning with essential physicochemical characterization of the active pharmaceutical ingredient (API). It then provides detailed protocols for two advanced formulation techniques designed to overcome solubility challenges: Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs). Finally, it outlines critical methods for the analytical characterization of the developed formulations to ensure quality, stability, and performance.

Introduction: The Formulation Challenge

2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is a quinazoline derivative with a molecular formula of C₁₆H₁₄ClN₃O and a molecular weight of 299.75 g/mol .[6] Its structure, featuring a lipophilic 4-chlorophenyl group, suggests poor water solubility, a common characteristic of this chemical class.[1][6] For oral drug delivery, the rate and extent of drug absorption are fundamentally dependent on the drug's ability to dissolve in the gastrointestinal fluids.[7] When a drug's dissolution rate is the limiting factor, it is often classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, posing significant challenges to achieving consistent and adequate bioavailability.[8]

The primary objective of formulating this compound is to enhance its apparent solubility and dissolution rate in the gastrointestinal tract. This can be achieved by employing advanced formulation strategies that either present the drug in a pre-dissolved state or increase the surface area available for dissolution.[8][9] This guide focuses on two such proven strategies: lipid-based systems (SEDDS) and nanotechnology-based approaches (SLNs).

Pre-Formulation & Physicochemical Characterization of the API

A thorough understanding of the API's properties is the foundation of rational formulation design.[5] Key characterization steps are outlined below.

Table 1: Essential Physicochemical Properties
PropertyTypical Method(s)Rationale & Importance
Molecular Structure & Weight Mass Spectrometry, NMRConfirms identity and purity.[6]
Aqueous Solubility Shake-Flask Method in various media (pH 1.2, 4.5, 6.8)Determines intrinsic solubility and pH-dependency, guiding formulation choice.[10]
LogP (Partition Coefficient) Calculated or HPLC MethodPredicts lipophilicity; a high LogP (>3) suggests suitability for lipid-based formulations.[6]
Crystallinity & Polymorphism Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD)Identifies melting point and crystalline form, which affects solubility and stability.[5]
API-Excipient Compatibility DSC, FT-IR SpectroscopyEnsures that the chosen excipients do not chemically interact with or degrade the API.[11]
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Add an excess amount of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol powder to separate vials containing different aqueous media (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).

  • Agitate the vials at a constant temperature (e.g., 37 °C) for 48 hours to ensure equilibrium is reached.

  • After 48 hours, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot from the supernatant, filter it through a 0.22 µm syringe filter, and dilute with a suitable mobile phase.

  • Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Formulation Development Workflow

The selection and development of a suitable formulation is a multi-step process that requires systematic screening and optimization. The following workflow illustrates the key stages.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Optimization cluster_3 Phase 4: Characterization & Selection API API Physicochemical Characterization Sol Solubility & Stability Screening API->Sol Strategy Select Formulation Strategy (e.g., SEDDS, SLN) Sol->Strategy Excipient Excipient Screening (Oils, Surfactants, Lipids) Strategy->Excipient Formulate Prepare & Optimize Formulation Prototypes Excipient->Formulate Characterize In Vitro Characterization (Size, Loading, Dissolution) Formulate->Characterize Stability Formulation Stability Assessment Characterize->Stability Lead Lead Formulation Selection Stability->Lead G Melt 1. Melt Lipid & Solubilize API (e.g., 70-80°C) PreEmulsion 3. Add Lipid Phase to Aqueous Phase under High-Shear Homogenization (Pre-emulsion) Melt->PreEmulsion Aqueous 2. Prepare Hot Aqueous Surfactant Solution Aqueous->PreEmulsion HPH 4. High-Pressure Homogenization (HPH) PreEmulsion->HPH Cool 5. Cool Dispersion to Form Solid Nanoparticles HPH->Cool

Caption: Workflow for SLN preparation via HPH.

Step 1: Excipient Selection

  • Objective: Select a solid lipid and a suitable surfactant.

  • Selection Criteria: The lipid must be solid at body temperature and have good solubilizing capacity for the drug. The surfactant must effectively stabilize the nanoparticles.

Table 3: Example Excipients for SLN Formulation

Excipient TypeExamplesRationale
Solid Lipids Glyceryl behenate (Compritol® 888 ATO),[12] Glyceryl monostearate (GMS),[13] Stearic acid [13]Biocompatible, biodegradable, solid matrix formers.
Surfactants Poloxamer 188,[13] Tween® 80,[13] Lecithin [13]Provide steric or electrostatic stabilization to prevent particle aggregation.

Step 2: Preparation Procedure

  • Lipid Phase: Weigh the solid lipid (e.g., Compritol® 888 ATO) and the API. Heat the lipid approximately 5-10 °C above its melting point. Add the API to the molten lipid and stir until a clear solution is obtained.

  • Aqueous Phase: Prepare an aqueous solution of the surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.

  • Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-shear stirring (e.g., using an Ultra-Turrax®) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 500-1500 bar).

  • Cooling: Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid droplets solidify, forming the SLNs.

Characterization of Final Formulations

Once prepared, the formulations must be rigorously characterized to ensure they meet quality attributes. [14]

Table 4: Key Characterization Tests and Methods
ParameterMethod for SEDDSMethod for SLNsAcceptance Criteria (Example)
Self-Emulsification Time USP Dissolution Apparatus II; visual observation. [15]N/AForms emulsion in < 2 minutes.
Droplet/Particle Size & PDI Dynamic Light Scattering (DLS)Dynamic Light Scattering (DLS)Mean size < 200 nm; PDI < 0.3
Zeta Potential N/ADLS with Electrophoretic Mobility> ±20 mV for good stability
Morphology N/ATransmission Electron Microscopy (TEM)Spherical, non-aggregated particles
Drug Loading / Encapsulation Efficiency HPLC quantification of drug in pre-concentrate.HPLC after disrupting nanoparticles and separating free drug (e.g., ultra-centrifugation).> 90% Encapsulation Efficiency
Protocol 4: In Vitro Drug Release Testing

In vitro dissolution or release testing is crucial for predicting in vivo performance and for quality control. [16][17]

  • Apparatus: USP Apparatus II (Paddle).

  • Media: Use biorelevant media that simulate gastrointestinal conditions. A two-stage test can be valuable for lipid formulations:

    • Stage 1 (Gastric): 0.1 N HCl for 2 hours.

    • Stage 2 (Intestinal): Change to Simulated Intestinal Fluid (SIF, pH 6.8) containing bile salts and lecithin (e.g., FaSSIF). [18]3. Procedure:

    • For SEDDS: Introduce a known amount of the liquid pre-concentrate into the dissolution vessel.

    • For SLNs: Introduce a known amount of the SLN dispersion.

    • Set paddle speed to 50-75 RPM and maintain temperature at 37 ± 0.5 °C. [19] * Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • Replace the withdrawn volume with fresh media to maintain sink conditions. [20] * Analyze the drug concentration in each sample by HPLC.

  • Analysis: Plot the cumulative percentage of drug released versus time. The goal is to show a significant improvement in release rate and extent compared to the unformulated API.

Conclusion and Recommendations

The oral delivery of poorly soluble compounds like 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol requires advanced formulation strategies to ensure adequate bioavailability. This guide has provided detailed protocols for two robust techniques: Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs).

  • SEDDS are often faster to develop and are ideal for presenting the drug in a pre-dissolved state, which can lead to rapid absorption.

  • SLNs offer additional advantages, including the potential for controlled release and enhanced stability of the encapsulated drug.

The choice between these techniques will depend on the specific target product profile, including desired pharmacokinetics, dose, and stability requirements. Regardless of the chosen path, the systematic approach of thorough physicochemical characterization, rational excipient selection, and rigorous in vitro performance testing is critical for success.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Technical Research, 4(3), 915-925. Available from: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available from: [Link]

  • Pandya, J. B., et al. (2013). Solid Lipid Nanoparticles: Overview on Excipients. Asian Journal of Pharmaceutical Technology and Innovation, 01(03). Available from: [Link]

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. Available from: [Link]

  • Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Available from: [Link]

  • Xin, Z., et al. (2007). Quinazolinone derivatives as orally available ghrelin receptor antagonists for the treatment of diabetes and obesity. Journal of Medicinal Chemistry, 50(21), 5202-16. Available from: [Link]

  • Shaikh, J., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]

  • Fahmy, R., & Martinez, M. N. (2019). Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. The AAPS Journal. Available from: [Link]

  • Characterization of Oral Thin Film. CD Formulation. Available from: [Link]

  • Nandi, T. (2023). Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. ResearchGate. Available from: [Link]

  • Excipients, drug release mechanism and physicochemical characterization methods of Solid lipid nanoparticles. (2021). International Journal of Research in Pharmaceutical Sciences. Available from: [Link]

  • Characterization of oral drug absorption from jelly formulations: Effects of membrane permeability and intestinal fluid volume. (2024). PubMed. Available from: [Link]

  • Development and analytical characterization of oral film preparations for controlled drug delivery. Available from: [Link]

  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Available from: [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. Available from: [Link]

  • Singh, I., & Swami, R. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutics. Available from: [Link]

  • Stappaerts, J., et al. (2017). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. AAPS Newsmagazine. Available from: [Link]

  • Some multifunctional lipid excipients and their pharmaceutical applications. SciSpace. Available from: [Link]

  • Oral controlled release drug delivery system and Characterization of oral tablets; A review. (2016). ResearchGate. Available from: [Link]

  • Liu, H., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Experimental and Therapeutic Medicine. Available from: [Link]

  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]

  • Al-kassas, R., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Therapeutic Delivery. Available from: [Link]

  • Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology. (2023). Heliyon. Available from: [Link]

  • Georgiev, G., & Zgurev, Z. (2020). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULATION AND CHARACTERIZATION. Journal of IMAB. Available from: [Link]

  • recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Available from: [Link]

  • Kloska, A., & Czepielewska, E. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences. Available from: [Link]

  • Khan, I., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available from: [Link]

  • 2-[(4-chlorophenyl)amino]ethanol. Chemsrc. Available from: [Link]

  • Mora-Pabón, E., et al. (2025). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. Pharmaceutics. Available from: [Link]

Sources

Application

Application Note and Protocol for the Quantification of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol in Human Blood Plasma using LC-MS/MS

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol in human blood plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, or other clinical and preclinical research applications. The methodology employs a straightforward protein precipitation for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2]

Introduction

2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is a quinazoline derivative with potential therapeutic applications. Accurate quantification of this compound in biological matrices such as blood plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4][5] This document provides a comprehensive protocol for the analysis of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol in human plasma, from sample preparation to data acquisition and analysis.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
IUPAC Name 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol[6]
Molecular Formula C₁₆H₁₄ClN₃O[6]
Molecular Weight 299.75 g/mol [6]
Chemical Structure See Figure 1
LogP (Estimated) 3.1[6]

Figure 1: Chemical Structure of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

Experimental Workflow

The overall analytical workflow is depicted in Figure 2. This process begins with the collection of plasma samples, followed by sample preparation, LC-MS/MS analysis, and finally, data processing.

Figure 2: LC-MS/MS Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) IS_Addition Add Internal Standard Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Materials and Reagents

  • Analyte: 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (Reference Standard, >98% purity)

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte, such as 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol-d4, is highly recommended to compensate for matrix effects and variability in sample processing.[3][7][8] If a SIL-IS is not available, a structurally similar analog can be used.[9][10] For this protocol, we will proceed with the assumption of using a deuterated internal standard.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure), Formic acid (LC-MS grade)

  • Chemicals: Ammonium formate (LC-MS grade)

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

Sample Preparation

A protein precipitation method is employed for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[11][12][13]

Protocol:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of the deuterated analyte in 50% methanol).

  • Add 150 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)
ParameterCondition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
2.595
3.595
3.610
5.010
Mass Spectrometry (MS)
ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
MRM Transitions See Table 3

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte 300.1To be determined empirically100To be determined empirically
Internal Standard (d4) 304.1To be determined empirically100To be determined empirically

Note: The specific product ions and collision energies must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation

The developed method should be validated according to the FDA's Bioanalytical Method Validation guidance to ensure its reliability for the intended application.[1][2][14][15][16] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise. A typical calibration curve should consist of a blank, a zero standard, and at least six non-zero standards.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These should be evaluated at multiple concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High Quality Control (QC) samples).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting, endogenous components of the plasma on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Data Analysis and Quantification

The concentration of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve using a linear regression model with a weighting factor of 1/x².

Conclusion

This application note provides a comprehensive and scientifically sound LC-MS/MS protocol for the quantification of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol in human blood plasma. The described method is sensitive, selective, and robust, making it suitable for a wide range of research and drug development applications. Adherence to the principles of bioanalytical method validation is crucial to ensure the generation of high-quality, reliable data.

References

  • FDA. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • FDA. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • FDA. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • FDA. Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • PharmiWeb.com. Internal Standards for Protein Quantification by LC-MS/MS. [Link]

  • Imperial College London. Sample preparation. [Link]

  • PMC. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [Link]

  • MDPI. Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics. [Link]

  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Biocompare.com. Prepping Small Molecules for Mass Spec. [Link]

  • ResearchGate. Detailed methodology of different plasma preparation procedures.... [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol Precipitation in Culture Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet frustrating issue: the precipitation of 2-{[2-(4-Chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet frustrating issue: the precipitation of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol in cell culture media. This document is designed to provide you with the scientific rationale behind the troubleshooting steps, empowering you to make informed decisions in your experiments.

Understanding the Molecule: Physicochemical Properties

Before diving into troubleshooting, it is crucial to understand the physicochemical properties of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. These properties are fundamental to its behavior in aqueous solutions like cell culture media.

PropertyValueSource
Molecular Formula C₁₆H₁₄ClN₃O[1][2]
Molecular Weight 299.75 g/mol [1]
IUPAC Name 2-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]ethanol[1]
Calculated LogP 3.1[1]
Solubility Soluble in DMSO, Chloroform, Methanol[1]

The calculated LogP of 3.1 indicates that the compound is lipophilic, meaning it prefers a non-aqueous (fat-like) environment over an aqueous (water-like) one. This inherent hydrophobicity is a primary contributor to its limited solubility in culture media. The 4-chlorophenyl group significantly enhances this lipophilicity.[1] While the ethanolamine side chain can participate in hydrogen bonding, the overall character of the molecule is dominated by the larger, non-polar quinazoline and chlorophenyl rings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and provide a logical, step-by-step approach to resolving precipitation issues.

Q1: I dissolved my 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol in DMSO to make a stock solution. When I add it to my cell culture media, it immediately turns cloudy and a precipitate forms. What is happening?

This phenomenon is a classic example of "solvent shock" or "crashing out."[3][4] Your compound is highly soluble in the organic solvent DMSO but has very low solubility in the aqueous environment of your culture media. When you introduce the concentrated DMSO stock into the media, the DMSO rapidly disperses, and the local concentration of your compound exceeds its solubility limit in the aqueous solution, causing it to precipitate.[3]

Troubleshooting Workflow for Immediate Precipitation:

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Steps:

  • Inspect Your Stock Solution: Before each use, visually inspect your DMSO stock solution. If you observe any crystals, gently warm the vial to 37°C and vortex until the solution is clear.[4] Repeated freeze-thaw cycles can cause the compound to fall out of solution, so it is best practice to aliquot your stock into single-use volumes.[3][4]

  • Optimize the Dilution Method:

    • Pre-warm your media: Always pre-warm your cell culture media to 37°C before adding the compound. Some compounds have slightly better solubility at physiological temperatures.[4]

    • Slow Addition with Agitation: Instead of pipetting the stock solution into a static volume of media, add it slowly to the side of the tube or flask while gently swirling or vortexing the media. This helps to disperse the compound more rapidly and avoid localized high concentrations.

    • Serial Dilution: For compounds prone to precipitation, a stepwise dilution is highly recommended.[3][4] First, create an intermediate dilution by adding your stock solution to a smaller volume of pre-warmed media (e.g., a 1:10 dilution). Mix this intermediate dilution thoroughly before adding it to the final volume of your culture media.

  • Manage DMSO Concentration: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[5] Aim for a final DMSO concentration of 0.1% or lower.[5][6] In some cases, a final concentration of up to 0.5% may be tolerated, but this should be validated for your specific cell line.[4] Always include a vehicle control in your experiments with the same final DMSO concentration as your treated samples.[6]

Q2: The media with my compound looks fine initially, but after a few hours or overnight in the incubator, I see a fine, crystalline precipitate. What is causing this delayed precipitation?

Delayed precipitation often occurs when the compound is in a supersaturated state in the media. While it may appear dissolved initially, it is not thermodynamically stable and will eventually precipitate out over time. Several factors in the incubator can trigger this:

  • Temperature and pH shifts: Although you add the compound to media at 37°C, the controlled environment of the incubator (with CO₂ regulation) can cause slight shifts in pH, which can affect the solubility of your compound.

  • Interactions with Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and other components.[7][8][9] Over time, your compound may interact with these components, leading to the formation of insoluble complexes. For example, phosphate and calcium salts in the media can sometimes contribute to precipitation.[10][11]

Troubleshooting Workflow for Delayed Precipitation:

Caption: Troubleshooting workflow for delayed precipitation.

Detailed Steps:

  • Leverage Serum Proteins: Fetal Bovine Serum (FBS) and other sera contain abundant proteins, most notably albumin.[12][13] Albumin can bind to hydrophobic compounds, effectively acting as a carrier and increasing their apparent solubility in the media.[4][12][14] If your experimental design allows, increasing the serum concentration (e.g., from 5% to 10% or even 15%) can significantly help to keep your compound in solution.

  • Determine the Maximum Soluble Concentration: The most direct way to address delayed precipitation is to ensure you are working below the compound's thermodynamic solubility limit in your specific culture media.

    • Protocol for Determining Maximum Soluble Concentration:

      • Prepare a series of dilutions of your compound in your complete cell culture media (including serum) at 37°C.

      • Start with a concentration that is known to precipitate and make two-fold serial dilutions.

      • Incubate these solutions in a CO₂ incubator for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

      • After incubation, carefully inspect each dilution for any signs of precipitation, both visually and under a microscope.

      • The highest concentration that remains clear is your maximum working concentration for that specific media formulation and incubation time.

  • Consider Alternative Solvents (with caution): If DMSO is proving problematic, other solvents like ethanol might be an option.[15][16] However, ethanol can also be toxic to cells, and its effects on your specific experimental system must be carefully evaluated.[16] Always perform a vehicle control with any new solvent system.

Advanced Strategies

If the above troubleshooting steps are insufficient, you may need to consider more advanced formulation strategies. These are typically employed in later-stage drug development but can be adapted for research applications.

  • Co-solvent Systems: Using a mixture of solvents (e.g., DMSO and ethanol) can sometimes improve solubility more than a single solvent alone.

  • Solubilizing Agents: Excipients such as cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation:

    • Molecular Weight of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol = 299.75 g/mol

    • To make 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 299.75 g/mol = 2.9975 mg

  • Procedure:

    • In a sterile microcentrifuge tube, accurately weigh out 3.0 mg of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol powder.

    • Add 1 mL of sterile, cell culture-grade DMSO.[17]

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.[4]

    • Store at -20°C, protected from light.

Protocol 2: Dilution of Stock Solution into Cell Culture Media (Example for a 10 µM final concentration)
  • Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm Media: Pre-warm your complete cell culture media (containing serum) to 37°C.

  • Dilution:

    • To prepare 10 mL of media with a final concentration of 10 µM:

      • Volume of stock = (Final Concentration * Final Volume) / Stock Concentration

      • Volume of stock = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • While gently swirling the 10 mL of pre-warmed media, slowly add the 10 µL of the 10 mM stock solution.

    • Mix thoroughly by inverting the tube or gentle vortexing.

  • Vehicle Control: Prepare a vehicle control by adding 10 µL of DMSO to 10 mL of pre-warmed media.

This comprehensive guide should equip you with the knowledge and procedures to effectively troubleshoot and prevent the precipitation of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol in your cell culture experiments, ensuring the accuracy and reproducibility of your results.

References

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Bitesize Bio. Top Ten Tips for Making Stock Solutions. (2025). Available from: [Link]

  • Altervista. Media, reagents, and solution preparation - Cellculture2. (2024). Available from: [Link]

  • ResearchGate. Cell culture media impact on drug product solution stability. (2025). Available from: [Link]

  • PubMed. Cell culture media impact on drug product solution stability. (2016). Available from: [Link]

  • Unknown Source. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture? (2013). Available from: [Link]

  • Cyagen. DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025). Available from: [Link]

  • Scientist Solutions. DMSO in cell based assays. (2025). Available from: [Link]

  • ResearchGate. How do we choose a proper concentration for the stock solution? (2020). Available from: [Link]

  • Eppendorf Japan. Cell Culture FAQ: How does DMSO affect your cells?. Available from: [Link]

  • Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media.
  • ResearchGate. How to prevent fatty acid precipitation/micelle formation in cell culture media?. (2017). Available from: [Link]

  • Cyagen. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Available from: [Link]

  • PMC. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Available from: [Link]

  • Unknown Source. Addressing Variability in Dry Powder Mammalian Cell Culture Media.
  • ResearchGate. The Significance of Plasma‐Protein Binding in Drug Research | Request PDF. Available from: [Link]

  • ACS Publications. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation | Langmuir. (2019). Available from: [Link]

  • Chemsrc. 2-[(4-chlorophenyl)amino]ethanol | CAS#:2933-81-5. (2025). Available from: [Link]

  • PubMed. Clinical impact of serum proteins on drug delivery. (2012). Available from: [Link]

  • MDPI. Enantioresolution and Binding Affinity Studies on Human Serum Albumin: Recent Applications and Trends. (2021). Available from: [Link]

  • PubChem. 2-(2-Phenylamino-quinazolin-4-ylamino)-ethanol | C16H16N4O | CID 1816791. Available from: [Link]

  • MDPI. Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. (2025). Available from: [Link]

  • ResearchGate. Reagents and Conditions: (i) 2‐aminoethanol (3 a), NaHCO3, H2O, THF,.... Available from: [Link]

  • PubMed. Ethanol inhibits asialoglycoprotein receptor synthesis but augments its mRNA expression in a human hepatoma cell line. (1994). Available from: [Link]

  • MDPI. Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae. (2026). Available from: [Link]

  • Fox Chase Cancer Center. Culture Supplies. Available from: [Link]

Sources

Optimization

Optimizing reaction yield during 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol synthesis

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers engaged in the synthesis of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. Our focus is on diagnosing an...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers engaged in the synthesis of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. Our focus is on diagnosing and resolving common issues to optimize reaction yield and product purity.

Reaction Overview: Synthetic Pathway

The synthesis is typically a two-stage process. First, the quinazolinone core is chlorinated to create a reactive intermediate. This is followed by a nucleophilic aromatic substitution (SNAr) reaction with 2-aminoethanol to yield the final product.

G A 2-(4-Chlorophenyl)quinazolin-4(3H)-one B 4-Chloro-2-(4-chlorophenyl)quinazoline A->B  Chlorination (SOCl₂ or POCl₃) C 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol B->C  Nucleophilic Substitution (2-Aminoethanol, Base)

Caption: General synthetic route for the target compound.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My final yield is consistently low (<40%). What are the most likely causes in the final nucleophilic substitution step?

Answer: Low yield in the final SNAr step is a common problem that can be traced back to several critical parameters. A systematic evaluation is the key to optimization.

  • Suboptimal Solvent Choice: The polarity of your solvent is paramount for stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[1][2]

    • Problem: Non-polar solvents like toluene or THF may not adequately solvate the intermediates, leading to a slow or stalled reaction.[1]

    • Solution: Switch to a polar aprotic solvent such as DMF , DMSO , or Dioxane .[3] These solvents excel at promoting this type of reaction. Polar protic solvents like ethanol can also be effective but may lead to side reactions if not carefully controlled.[3]

  • Incorrect Base Strength or Stoichiometry: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[3]

    • Problem: A base that is too weak may not be effective, while an excessively strong base can cause degradation of the starting material or product. Using less than one equivalent of base will result in an incomplete reaction.

    • Solution: Use 1.1 to 1.5 equivalents of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) .[3][4] These bases are strong enough to scavenge the acid without interfering with the primary reaction.

  • Inappropriate Reaction Temperature:

    • Problem: The reaction may be too slow at room temperature. Conversely, excessive heat can lead to the formation of dark, tar-like decomposition products.

    • Solution: Begin by running the reaction at a moderate temperature (e.g., 60-80 °C) while monitoring progress via Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be increased incrementally. For stubborn or sterically hindered substrates, refluxing may be necessary.[5]

Question 2: I'm observing a significant amount of unreacted 4-chloro-2-(4-chlorophenyl)quinazoline in my final product. How can I drive the reaction to completion?

Answer: The persistence of your starting material indicates an incomplete reaction. This can be addressed by adjusting reaction conditions to favor product formation.

  • Increase Reaction Time and/or Temperature: The most straightforward approach is to allow the reaction to proceed for a longer duration or at a higher temperature. Monitor the consumption of the starting material by TLC or LC-MS every few hours.[5] Reaction times can extend up to 24 hours in some cases.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation is a highly effective technique for accelerating SNAr reactions and improving yields, particularly with less reactive nucleophiles.[3][6] It can dramatically reduce reaction times from hours to minutes.

  • Increase Nucleophile Equivalents: While 2-aminoethanol is a relatively small and reactive nucleophile, increasing its concentration can help push the reaction equilibrium forward. Try increasing the stoichiometry from 1.1 equivalents to 2-3 equivalents. However, be mindful that this will complicate purification, as excess 2-aminoethanol must be removed.

G start Low Yield or Incomplete Reaction Detected q1 Is unreacted 4-chloro starting material present? start->q1 a1 Increase Reaction Time/Temp Monitor via TLC/LC-MS q1->a1 Yes q2 Is the product degrading (dark color, tar formation)? q1->q2 No a2 Consider Microwave Irradiation for faster conversion a1->a2 a3 Increase Equivalents of 2-Aminoethanol a2->a3 end Reaction Optimized a3->end a4 Reduce Reaction Temperature Ensure inert atmosphere (N₂/Ar) q2->a4 Yes q2->end No, consult further FAQs a5 Check Purity of Solvents/Reagents a4->a5 a5->end

Caption: Troubleshooting workflow for low reaction yield.

Question 3: My reaction produces a dark, tar-like substance. What causes this degradation?

Answer: The formation of dark, insoluble material is a clear sign of product or reactant degradation, often caused by excessive heat or oxidative processes.

  • Excessive Heat: Quinazoline scaffolds can be sensitive to high temperatures, especially over prolonged periods. If you are refluxing in a high-boiling solvent like DMF or DMSO, you may be exceeding the thermal stability limit of your product.

    • Solution: Reduce the reaction temperature and compensate with a longer reaction time. If high temperatures are required, ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Impure Starting Materials: The precursor, 4-chloro-2-(4-chlorophenyl)quinazoline, can be unstable. If it was improperly purified or stored, residual acids (from the chlorination step) or moisture can catalyze decomposition pathways upon heating.

    • Solution: Ensure the chlorinated intermediate is thoroughly purified and dried before use. It can be recrystallized to remove impurities.[3]

Frequently Asked Questions (FAQs)

FAQ 1: How critical is the quality of the 4-chloro-2-(4-chlorophenyl)quinazoline intermediate?

Answer: The purity of this intermediate is absolutely critical. It is the electrophilic partner in the key bond-forming step. Impurities from the preceding chlorination step, such as unreacted quinazolinone or residual chlorinating agents (e.g., SOCl₂ or POCl₃), can interfere with the SNAr reaction and complicate purification.[3] In particular, residual acid can protonate the 2-aminoethanol nucleophile, rendering it inactive. We strongly recommend purifying the 4-chloro intermediate by recrystallization or column chromatography before proceeding.[6]

FAQ 2: What are the best practices for monitoring the reaction progress?

Answer: Active monitoring is essential to determine the optimal reaction time and prevent over-heating, which can lead to degradation.[5]

  • Thin Layer Chromatography (TLC): This is the most common and convenient method. Use a solvent system that provides good separation between your starting material (4-chloroquinazoline) and the more polar product. A mixture of ethyl acetate and hexane is often a good starting point. The product, containing a hydroxyl group and an additional N-H bond, should have a significantly lower Rf value than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the consumption of starting material and the appearance of the product peak with the correct mass-to-charge ratio (m/z for C₁₆H₁₄ClN₃O is 299.75).[4]

FAQ 3: Can side reactions other than decomposition occur?

Answer: Yes. While the reaction of 2-aminoethanol at the C4 position is generally favored, other side reactions are possible under certain conditions.

  • Disubstitution: Although less common, it's theoretically possible for the hydroxyl group of one product molecule to act as a nucleophile towards another molecule of the 4-chloroquinazoline starting material, leading to dimer formation. This is more likely at very high temperatures or concentrations.

  • Benzimidazole Formation: In some quinazoline syntheses, particularly those starting from different precursors, a switch to a non-polar solvent can favor the formation of benzimidazole byproducts.[1] While less likely in this specific SNAr step, it highlights the importance of solvent choice in directing the reaction pathway.

G Yield Reaction Yield Temp Temperature Temp->Yield Time Reaction Time Temp->Time influences Time->Yield Solvent Solvent Polarity Solvent->Yield Solvent->Temp influences Base Base Strength Base->Yield Purity Reactant Purity Purity->Yield

Caption: Interrelationship of key parameters affecting reaction yield.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for optimization.

Protocol 1: Chlorination of 2-(4-Chlorophenyl)quinazolin-4(3H)-one

This procedure converts the quinazolinone to the activated 4-chloro intermediate.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add 2-(4-chlorophenyl)quinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂) (10-15 volumes) or phosphorus oxychloride (POCl₃) (5-10 volumes).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq) dropwise.[7][8]

  • Reaction: Heat the mixture to reflux (for SOCl₂, ~76 °C; for POCl₃, ~105 °C) for 2-4 hours. Monitor the reaction by TLC until all starting material is consumed.[7]

  • Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess chlorinating agent under reduced pressure.

  • Isolation: Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude 4-chloro-2-(4-chlorophenyl)quinazoline can be purified by recrystallization from a suitable solvent like ethanol or petroleum ether to yield a white or off-white solid.[3][8]

Protocol 2: Synthesis of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

This is the final SNAr step to produce the target compound.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the purified 4-chloro-2-(4-chlorophenyl)quinazoline (1.0 eq).

  • Solvent: Add a polar aprotic solvent, such as DMF or dioxane (approx. 0.1-0.2 M concentration).

  • Reagents: Add 2-aminoethanol (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq).[4]

  • Reaction: Heat the reaction mixture to 80 °C with stirring. Monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: After the starting material is consumed, cool the reaction mixture to room temperature and pour it into cold water. A solid precipitate should form.

  • Isolation: Collect the solid product by filtration. Wash the solid with water to remove any water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the final product.[6]

Summary of Key Parameters

ParameterRecommendationRationale & Common Issues
Solvent (SNAr) Polar Aprotic (DMF, DMSO, Dioxane)Essential for stabilizing the charged SNAr intermediate. Non-polar solvents lead to very slow or incomplete reactions.[1]
Base (SNAr) DIPEA or Et₃N (1.1-1.5 eq)Required to neutralize generated HCl. Must be non-nucleophilic to avoid competing reactions.[3]
Temperature (SNAr) 60-100 °C (Conventional) or MicrowaveBalances reaction rate against thermal stability. Too high leads to degradation; too low leads to stalling.[5]
Chlorinating Agent SOCl₂/DMF or POCl₃Effective reagents for converting the C4-hydroxyl group of the quinazolinone into a good leaving group (Cl).[3][7]
Reaction Monitoring TLC, LC-MSCrucial for determining reaction endpoint and preventing byproduct formation from prolonged heating.[5]

References

  • Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. Retrieved from [Link]

  • Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). SN2 nucleophilic substitution reaction push and pull transition state. Stack Exchange. Retrieved from [Link]

  • Suresh, K., et al. (2012). Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. ResearchGate. Retrieved from [Link]

  • Csomos, P., et al. (2007). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. PrepChem.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic-Chemistry.org. Retrieved from [Link]

  • Chen, J., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Retrieved from [Link]

Sources

Troubleshooting

Preventing degradation of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol during long-term storage

Welcome to the technical support guide for 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (CAS No. 315715-77-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (CAS No. 315715-77-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common questions and concerns regarding its storage and handling, providing in-depth explanations and actionable protocols to prevent degradation.

Section 1: Understanding the Molecule and Its Stability

FAQ 1: What are the key structural features of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol that influence its stability?

This molecule possesses a quinazoline core, a 4-chlorophenyl group, and an ethanolamine side chain.[1] Each of these components contributes to its chemical properties and potential degradation pathways:

  • Quinazoline Core: This bicyclic aromatic system, composed of fused benzene and pyrimidine rings, is generally stable.[2][3] However, under harsh conditions like boiling in strong acids or bases, the quinazoline ring can undergo hydrolysis.[2][4] The pyrimidine ring within the quinazoline structure is also susceptible to oxidation and hydrolysis, which can lead to ring-opening.[5]

  • Amino Alcohol (Ethanolamine) Side Chain: The primary alcohol and secondary amine in the ethanolamine group are susceptible to oxidation.[6][7] The amino group can also increase the molecule's hygroscopicity, making it more prone to hydrolysis.

  • 4-Chlorophenyl Group: This group enhances the molecule's lipophilicity.[1] While generally stable, the chloro-substituent can potentially participate in photolytic reactions under intense light exposure.

dot

Caption: Key environmental factors influencing the degradation of the compound.

FAQ 2: What are the primary degradation pathways I should be concerned about during long-term storage?

Based on the structure, the most probable degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: Moisture is a key factor that can trigger the breakdown of the molecule.[8] The quinazoline ring is susceptible to hydrolysis, which can lead to the formation of 2-aminobenzaldehyde derivatives and other byproducts.[2]

  • Oxidation: The ethanolamine side chain is a primary target for oxidation.[6][7] Atmospheric oxygen can promote oxidative degradation, especially if the compound is not stored under an inert atmosphere.[8] The presence of trace metal impurities can also catalyze oxidation reactions.

Section 2: Optimal Storage Conditions and Handling

Troubleshooting Guide: My compound shows signs of degradation (discoloration, new peaks in HPLC). What went wrong?

This is a common issue that often points to improper storage conditions. Let's troubleshoot the potential causes:

Observation Potential Cause Recommended Action
Yellowing or browning of the solid compound Oxidation or photodecompositionStore the compound in an amber vial under an inert atmosphere (argon or nitrogen) and protect it from light.
Clumping or caking of the powder Moisture absorption (hygroscopicity)Store in a desiccator with a suitable drying agent. Ensure the container is tightly sealed.
Appearance of new peaks in HPLC analysis Chemical degradation (hydrolysis, oxidation, etc.)Review storage temperature, humidity control, and protection from light. Re-evaluate the chosen solvent for stock solutions.
Decreased potency or activity in assays Significant degradation of the active compoundQuantify the purity of the stored material using a validated analytical method. If purity has dropped significantly, a fresh batch of the compound may be required.
FAQ 3: What are the ideal temperature and humidity conditions for storing this compound?

For optimal long-term stability, the following conditions are recommended:

  • Temperature: Store at 2-8°C (refrigerated) . Higher temperatures accelerate the rate of chemical degradation.[8][9] Avoid repeated freeze-thaw cycles if the compound is in solution, as this can also affect stability.[10]

  • Humidity: Maintain a low-humidity environment .[8] Storing the compound in a desiccator with a desiccant like silica gel is highly recommended to prevent hydrolysis. According to the USP, "dry" storage conditions should not exceed 40% relative humidity at 20°C.[8]

FAQ 4: How important is it to protect the compound from light and oxygen?
  • Light Protection: Exposure to UV and visible light can cause photodegradation.[8][11] It is crucial to store the compound in amber or opaque containers to block light.[12] The International Council for Harmonisation (ICH) guideline Q1B outlines standardized methods for photostability testing, which are recommended if the compound will be exposed to light during its lifecycle.[13][14][15][16][17]

  • Oxygen Protection: To prevent oxidation, especially of the amino alcohol moiety, it is best practice to store the compound under an inert atmosphere . This can be achieved by flushing the container with argon or nitrogen before sealing.

dot

Storage_Workflow cluster_Receiving Receiving Compound cluster_Preparation Storage Preparation cluster_Storage Long-Term Storage A Receive Compound B Transfer to Amber Vial A->B C Flush with Inert Gas (Argon/Nitrogen) B->C D Seal Tightly C->D E Store at 2-8°C D->E F Place in Desiccator E->F

Caption: Recommended workflow for preparing the compound for long-term storage.

Section 3: Preparing and Storing Solutions

FAQ 5: What is the best solvent for preparing stock solutions for long-term storage?

The choice of solvent is critical. While some quinazoline derivatives have shown stability in ultrapure water, others are unstable in solvents like DMSO.[18][19]

  • Recommended: Based on stability studies of similar compounds, ultrapure deionized water may be a suitable solvent for short to medium-term storage, provided the solution is kept in the dark and refrigerated.[18][19]

  • Use with Caution: DMSO can lead to the degradation of some quinazoline derivatives and may not be suitable for long-term storage of solutions.[18][19] If DMSO must be used, prepare fresh solutions before each experiment.

  • General Tip: Always perform a small-scale, short-term stability study in your chosen solvent before preparing large batches of stock solutions.

Protocol: Stability Testing of a Stock Solution

This protocol outlines a basic procedure to assess the stability of your compound in a chosen solvent.

  • Preparation:

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the desired solvent.

    • Aliquot the solution into several small, amber HPLC vials.

    • Prepare a "time-zero" sample for immediate analysis.

  • Storage:

    • Store the aliquots under the intended long-term storage conditions (e.g., 4°C, protected from light).

  • Analysis:

    • At specified time points (e.g., 24 hours, 72 hours, 1 week, 1 month), analyze one of the stored aliquots using a validated stability-indicating HPLC method.

    • Compare the chromatogram of the stored sample to the "time-zero" sample.

  • Evaluation:

    • Look for a decrease in the peak area of the parent compound.

    • Observe the appearance of any new peaks, which would indicate degradation products.

    • A significant change (e.g., >5% decrease in parent peak area) suggests instability under the tested conditions.

Section 4: Analytical Monitoring

FAQ 6: What analytical techniques are recommended for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for this purpose.[11][20]

  • Methodology: A stability-indicating HPLC method should be developed and validated. This method must be able to separate the parent compound from all potential degradation products.[21]

  • Detection: A UV detector is typically suitable for this class of compounds.

  • Identification of Degradants: If significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products, which helps in elucidating their structures.[22][23][24]

Forced Degradation Studies: A Proactive Approach

To develop a robust stability-indicating method, it is highly recommended to perform forced degradation (stress testing) studies.[23][25] This involves intentionally degrading the compound under various stress conditions to generate potential degradation products.

Stress Condition Typical Protocol Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of the quinazoline ring
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursHydrolysis of the quinazoline ring
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the amino alcohol side chain
Thermal Degradation Solid compound at 80°C for 48 hoursGeneral thermal decomposition
Photodegradation Expose solution to light (ICH Q1B conditions)Photolysis

Note: The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and resolve the resulting degradants.[26]

Section 5: References

  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Vertex AI Search.

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization - SynThink. SynThink.

  • Best Practices for Safe Chemical Storage in Laboratories - Innova Design Group. (2024, December 6). Innova Design Group.

  • Quinazoline - Wikipedia. Wikipedia.

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). ResearchGate.

  • Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific. Apollo Scientific.

  • Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds - PubMed. (2014, March 17). PubMed.

  • Aminoalcohol Oxidation | International Journal of Amino Acids - Open Access Pub. Open Access Pub.

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. (2026, February 6). ResearchGate.

  • The oxidation of amino alcohols. - ThinkIR: The University of Louisville's Institutional Repository. ThinkIR.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.

  • Full article: Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C - Taylor & Francis. (2015, January 21). Taylor & Francis.

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria | Bentham Science Publishers. (2011, February 1). Bentham Science.

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. (2018, May 10). IJIRT.

  • TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS - Smithsonian Research Online. (1999, April 3). Smithsonian Research Online.

  • Safe Storage of Laboratory Chemicals | Department of Safety and Environmental Compliance - University of South Alabama. University of South Alabama.

  • Selective Oxidation of Amino Alcohols to Amino Acids over Au Supported on Monoclinic ZrO2: Dominant Active Sites and Kinetic Study | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications.

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups - MDPI. (2013, July 12). MDPI.

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). PubMed.

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals - YouTube. (2024, November 18). YouTube.

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Certified Laboratories.

  • 7.9.1 General Storage Guidelines - Environment, Health and Safety. University of North Carolina at Chapel Hill.

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (2011, August 24). AIP Publishing.

  • Understanding ICH Photostability Testing | Q-Lab. Q-Lab.

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. ECA Academy.

  • Quinazoline derivatives & pharmacological activities: a review - SciSpace. SciSpace.

  • Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane - PMC. PMC.

  • Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride - PubMed. PubMed.

  • Quinazoline derivatives: synthesis and bioactivities - PMC. PMC.

  • Impact of Temperature and Relative Humidity on Collections | AMNH. American Museum of Natural History.

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. PMC.

  • Analytical Method Validation as the First Step in Drug Quality Control | IntechOpen. (2019, April 10). IntechOpen.

  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions - Benchchem. Benchchem.

  • Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib - Frontiers. (2025, January 12). Frontiers.

  • Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology. Pharmacy & Pharmacology.

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC. PMC.

  • Forced Degradation – A Review - Biomedical Journal of. (2022, November 30). Biomedical Journal of Scientific & Technical Research.

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. IJSDR.

  • ethanol degradation IV | Pathway - PubChem - NIH. PubChem.

  • 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol - Vulcanchem. Vulcanchem.

  • How long can one store amino acids at room temperature? - Quora. (2012, January 19). Quora.

  • Shelf Life and Storage Requirements for Amino Acids: A Guide - Pangoo.biz. (2025, June 24). Pangoo.biz.

  • Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed. (2008, August 14). PubMed.

  • (PDF) Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - ResearchGate. (2025, December 31). ResearchGate.

  • Different Temperature Storage Conditions and Packaging Types Affects Colour Parameters, Amino Acid Composition, Microbial Contamination, and Key Bioactive Molecules of Moringa oleifera Lam. Powder - MDPI. (2025, October 11). MDPI.

  • Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole - ResearchGate. ResearchGate.

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Optimization

Technical Support Center: Mitigating Off-Target Binding of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

Welcome to the technical support center for researchers utilizing 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to address the common challenge of off-target binding in biochemical assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and specificity of your experimental results.

Understanding the Molecule: 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol is a quinazoline-based compound. Its structure, featuring a 4-chlorophenyl group and an ethanolamine side chain, contributes to its biochemical properties.[1] The chlorophenyl group enhances its lipophilicity, which can influence membrane permeability, while the ethanolamine portion provides hydrogen-bonding capabilities.[1] These characteristics are crucial for its intended biological activity but can also contribute to non-specific interactions with other proteins, a phenomenon known as off-target binding.

Chemical Properties at a Glance
PropertyValueSource
Molecular Formula C₁₆H₁₄ClN₃OVulcanchem[1]
Molecular Weight 299.75 g/mol Vulcanchem[1]
LogP (Calculated) 3.1Vulcanchem[1]
Solubility Soluble in Chloroform, Methanol, DMSOClinivex[1]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is off-target binding and why is it a concern with this compound?

A1: Off-target binding occurs when a compound interacts with proteins other than its intended biological target.[2][3] For 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol, its chemical features, such as hydrophobicity and hydrogen bonding potential, can lead to non-specific interactions with various proteins in a complex biological sample. This can result in misleading data, including false positives or negatives, reduced assay sensitivity, and an inaccurate assessment of the compound's potency and selectivity.[2][4] Minimizing these effects is critical for the reliable interpretation of experimental outcomes.[5][6]

Q2: What are the initial signs of significant off-target binding in my assay?

A2: Several indicators may suggest off-target binding is occurring:

  • High background signal: Unusually high readings in control wells lacking the target protein or substrate.[5]

  • Poor reproducibility: Significant variability between replicate wells or experiments.[5]

  • Inconsistent dose-response curves: Shallow or biphasic curves that do not fit standard models.

  • Discrepancies between different assay formats: Conflicting results when testing the compound in orthogonal assays (e.g., a biochemical vs. a cell-based assay).[5]

Q3: How can I proactively design my experiment to minimize off-target binding from the start?

A3: A well-designed assay is the first line of defense. Consider the following:

  • Optimize Reagent Concentrations: Keep substrate and cofactor concentrations near their Michaelis-Menten constant (Km) to reduce non-specific interactions.[5]

  • Enzyme Concentration: Use the lowest concentration of your target enzyme that still provides a robust signal-to-noise ratio.

  • Incubation Time: Minimize incubation times to what is necessary for the specific reaction to reduce the opportunity for non-specific binding.

Part 2: Troubleshooting Guide - A Deeper Dive

This section provides a systematic approach to identifying and mitigating off-target binding of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol.

Issue 1: High Background Signal in No-Enzyme Control Wells

This is a classic sign that the compound is interacting with assay components other than the intended target.

Causality and Troubleshooting Workflow

High background can stem from interactions with the detection system, the assay plate, or other buffer components. The following workflow helps to systematically isolate and address the source of the issue.

high_background_workflow start High Background in No-Enzyme Control check_plate Run assay in different plate types (e.g., low-bind) start->check_plate Isolate plate interaction check_buffer Systematically vary buffer components check_plate->check_buffer If no improvement add_blockers Introduce blocking agents (BSA, Casein) check_buffer->add_blockers If no improvement change_detergent Optimize detergent type and concentration add_blockers->change_detergent Fine-tune conditions confirm_resolution Background Signal Reduced? change_detergent->confirm_resolution confirm_resolution->start No, re-evaluate end Proceed with Optimized Assay confirm_resolution->end Yes

Caption: Workflow for troubleshooting high background signal.

Step-by-Step Protocols

1. Optimizing Assay Buffer Conditions:

Non-specific binding is often driven by electrostatic or hydrophobic interactions. Modifying the buffer composition can disrupt these forces.[7][8]

  • Protocol: Buffer Optimization Matrix

    • Prepare a matrix of buffers with varying pH and salt concentrations. A good starting point is to test pH values from 6.5 to 8.0 in 0.5 unit increments.

    • For each pH, test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM).[7] Increasing salt concentration can shield electrostatic interactions that contribute to non-specific binding.[9][10]

    • Run your standard no-enzyme control experiment with 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol in each buffer condition.

    • Select the buffer composition that yields the lowest background signal without significantly compromising your target enzyme's activity.

2. Incorporating Blocking Agents:

Blocking agents are inert proteins or polymers that occupy potential non-specific binding sites on the assay plate and other surfaces.[4][11]

  • Protocol: Evaluating Blocking Agents

    • Prepare assay buffers containing different blocking agents. Common choices include:

      • Bovine Serum Albumin (BSA): 0.1% to 1% (w/v)[7]

      • Casein: 0.1% to 0.5% (w/v)

      • Polyethylene Glycol (PEG): 0.01% to 0.1% (w/v)[12]

    • Pre-incubate the assay plates with the blocking buffer for 30-60 minutes at room temperature.

    • Aspirate the blocking buffer and proceed with your assay protocol, ensuring the blocking agent is also present in the reaction buffer.

    • Compare the background signal in the presence of each blocking agent to a no-blocker control.

3. Adjusting Detergent Concentration:

Detergents are often included in biochemical assays to prevent protein aggregation and non-specific binding to surfaces.[13][14] However, the type and concentration are critical.[15][16]

  • Protocol: Detergent Titration

    • If your buffer already contains a detergent (e.g., Tween-20, Triton X-100), perform a titration to find the optimal concentration. Test a range from 0.005% to 0.1% (v/v).[8]

    • If your buffer does not contain a detergent, consider adding a mild, non-ionic detergent like Tween-20.[7][8]

    • Run your assay with varying detergent concentrations and identify the concentration that minimizes background while maintaining signal integrity. High concentrations can denature proteins or interfere with the assay readout.[16][17]

Issue 2: Inconsistent IC50 Values and Poor Reproducibility

Variability in the measured inhibitory potency (IC50) can indicate that off-target interactions are influencing the results under different conditions.

Causality and Troubleshooting Logic

Inconsistent IC50 values often arise from a "promiscuous" inhibitor profile, where the compound inhibits multiple targets with varying affinities. The observed IC50 can then be highly sensitive to minor changes in experimental conditions. The key is to implement rigorous controls and orthogonal validation.

ic50_variability_workflow start Inconsistent IC50 Values counterscreen Perform Counter-Screen: Assay without enzyme or with unrelated enzyme start->counterscreen orthogonal_assay Validate with Orthogonal Assay: (e.g., SPR, ITC, CETSA) counterscreen->orthogonal_assay If inhibition is observed selectivity_panel Run Kinase Selectivity Panel orthogonal_assay->selectivity_panel data_analysis Analyze Data: - Compare IC50s - Calculate Selectivity Index selectivity_panel->data_analysis conclusion Determine if On-Target Effect is Validated data_analysis->conclusion end_validated Validated On-Target Activity conclusion->end_validated Yes end_offtarget Significant Off-Target Activity Identified conclusion->end_offtarget No

Caption: Logical flow for addressing inconsistent IC50 values.

Recommended Validation Protocols

1. Counter-Screening for Promiscuous Inhibition:

A counter-screen helps to identify compounds that non-specifically inhibit enzymes or interfere with the assay technology.[5]

  • Protocol: Unrelated Enzyme Counter-Screen

    • Select an enzyme that is structurally and functionally unrelated to your primary target. A good choice might be a metabolic enzyme like lactate dehydrogenase if your primary target is a kinase.

    • Run your biochemical assay with this unrelated enzyme, using the same buffer conditions and detection method.

    • Test 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol across the same concentration range used for your primary target.

    • If significant inhibition is observed, it strongly suggests a non-specific mechanism of action.

2. Orthogonal Assay Validation:

Confirming the binding interaction using a different technology provides strong evidence for a true on-target effect.[5]

  • Surface Plasmon Resonance (SPR): This technique directly measures the binding and dissociation of the compound to the immobilized target protein in real-time, providing kinetic data (kon, koff) and affinity (KD).[18]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing thermodynamic parameters (ΔH, ΔS) and stoichiometry of the interaction.[18]

  • Cellular Thermal Shift Assay (CETSA): This cell-based assay measures the thermal stabilization of the target protein upon compound binding, confirming target engagement in a more physiological context.[6]

3. Kinase Selectivity Profiling:

Since many quinazoline-based molecules target kinases, it is prudent to assess the selectivity of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol against a broad panel of kinases.[18][19][20]

  • Procedure:

    • Utilize a commercial kinase profiling service or an in-house panel. These services typically screen the compound at one or two concentrations against hundreds of kinases.[6]

    • The results are usually reported as percent inhibition at the tested concentration.

    • Follow up on any significant off-target "hits" by determining their full IC50 values. This allows for the calculation of a selectivity index (IC50 off-target / IC50 on-target).

Data Interpretation and Best Practices
ParameterRecommendationRationale
Assay Validation Always validate your assay for linearity, limit of detection (LOD), and limit of quantification (LOQ).[21][22][23][24]Ensures that your assay is performing within acceptable parameters and that your results are reliable.
Controls Include positive (known inhibitor) and negative (inactive compound) controls in every experiment.[18]Provides a benchmark for assay performance and helps to identify experiment-specific issues.
Data Analysis Use appropriate statistical methods to determine IC50 values and assess the significance of your findings.[25]Robust data analysis is crucial for drawing accurate conclusions.
Off-Target Prediction Utilize computational tools to predict potential off-target interactions based on the compound's structure.[26][27][28]Can provide early warnings of potential liabilities and guide experimental design.

By systematically applying these troubleshooting strategies and validation protocols, researchers can confidently mitigate the off-target effects of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol, leading to more accurate and reproducible data in their drug discovery and development efforts.

References
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Dubin, P. L., et al. (2001). Ionic Strength Dependence of Protein-Polyelectrolyte Interactions. Biomacromolecules, 2(1), 289-294. [Link]

  • MBL Life Science. How to reduce non-specific reactions. MBL Life Science. [Link]

  • Leonidas, D. D., et al. (2021). Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity. ACS Medicinal Chemistry Letters, 12(11), 1779-1784. [Link]

  • Leonidas, D. D., et al. (2014). Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity. ACS Medicinal Chemistry Letters. [Link]

  • Leonidas, D. D., et al. (2014). Quantification of the effects of ionic strength, viscosity, and hydrophobicity on protein-ligand binding affinity. University of Nicosia Research Portal. [Link]

  • Leonidas, D. D., et al. (2014). Quantification of the effects of ionic strength, viscosity, and hydrophobicity on protein-ligand binding affinity. PubMed. [Link]

  • St-Onge, M., et al. (2020). Analytical Validation and Quality Control/Quality Assurance Practices for Improved Rigor and Reproducibility of Biochemical Assays in Orthopaedic Research. Journal of Orthopaedic Research, 38(11), 2345-2354. [Link]

  • Liu, B., et al. (2013). Polyethylene glycol as a surface blocking agent for bioassays. Analytical Chemistry, 85(21), 10045-10050. [Link]

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Cameron, P., et al. (2017). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Methods, 14(10), 947-954. [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]

  • Surmodics. Non-Specific Binding: What You Need to Know. Surmodics. [Link]

  • Yilmaz, A., et al. (2021). Designing and validating an autoverification system of biochemical test results in Hatay Mustafa Kemal University, clinical laboratory. Turkish Journal of Biochemistry, 46(1), 89-96. [Link]

  • Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1545-1555. [Link]

  • Patsnap. (2025, May 9). How Are Biochemical Standards Used in Analytical Method Validation? Patsnap Synapse. [Link]

  • Platenburg-van de Sande, M. (2006). A Practical Approach to Biological Assay Validation. RIKILT. [Link]

  • The Bumbling Biochemist. (2023, April 18). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. YouTube. [Link]

  • Quantics Biostatistics. Bioassay Validation. Quantics Biostatistics. [Link]

  • G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. G-Biosciences. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Patsnap. (2025, May 9). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Patsnap Synapse. [Link]

  • Appukuttan, P. S., & Basak, S. K. (1988). The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances. Journal of Immunological Methods, 112(2), 271-276. [Link]

  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. Abyntek Biopharma. [Link]

  • Miller-Jaster, K. N., & Guilford, W. H. (2011). A Comparison of Polymer Blocking Agents in the in vitro Motility Assay. Cellular and Molecular Bioengineering, 4(4), 545-553. [Link]

  • AZoLifeSciences. (2025, February 14). CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. AZoLifeSciences. [Link]

  • G-Biosciences. (2014, March 19). Uncovering the Importance of Detergents in the Study of Membrane Proteins. G-Biosciences. [Link]

  • Retrogenix. Understanding the implications of off-target binding for drug safety and development. Retrogenix. [Link]

  • CD Genomics. Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. [Link]

  • Rajasekaran, S., et al. (2020). Molecular Properties and Bio-Activity Score of 2{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) acetamides. International Journal of Drug Development & Research, 12(3), 153. [Link]

  • Al-awar, R., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(19), 8913-8920. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Membrane Permeability of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, assay scientists, and drug development professionals facing cellular permeability bottlenecks with 2-{[2-(4-Chlorophenyl)quina...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, assay scientists, and drug development professionals facing cellular permeability bottlenecks with 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol . While the quinazoline scaffold is a privileged structure in oncology and kinase inhibition, its physicochemical properties often require precise optimization to achieve intracellular target engagement.

Diagnostic Workflow: Identifying the Permeability Barrier

Before implementing a chemical or formulation solution, it is critical to isolate the exact mechanism restricting intracellular access. Permeability is not a single parameter; it is a composite of passive diffusion, active transport, and kinetic solubility.

PermeabilityWorkflow Start Permeability Issue Detected in Cellular Assay Assay Run Orthogonal Assays (Caco-2 & PAMPA) Start->Assay HighEfflux Caco-2 ER > 2 (Active Efflux) Assay->HighEfflux LowPassive Low PAMPA Pe (Poor Passive Diff.) Assay->LowPassive LowRecovery Low Mass Balance (Precipitation/Binding) Assay->LowRecovery Sol1 Apply P-gp/BCRP Inhibitors (e.g., Verapamil) HighEfflux->Sol1 Sol2 Synthesize Ester Prodrug LowPassive->Sol2 Sol3 Optimize Formulation (Cyclodextrins/NPs) LowRecovery->Sol3

Workflow for diagnosing and resolving quinazoline membrane permeability barriers.

Physicochemical Profiling & Mechanistic FAQs

Q: Why does 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol exhibit poor passive permeability despite having a highly lipophilic 4-chlorophenyl quinazoline core? A: The root cause is the high desolvation penalty introduced by the ethanolamine side chain. While the 4-chlorophenyl group enhances overall lipophilicity (Calculated LogP ~3.1)[1], the terminal hydroxyl (-OH) and secondary amine (-NH-) groups act as strong hydrogen bond donors. For the molecule to partition from the aqueous extracellular matrix into the hydrophobic lipid bilayer, it must first shed its hydration shell. The energetic cost of breaking these water-solute hydrogen bonds often exceeds the thermodynamic drive to enter the membrane, leading to compound precipitation in the unstirred water layer or entrapment at the lipid-water interface[2].

Table 1: Physicochemical Properties Influencing Permeability

PropertyValuePermeability Implication
Molecular Weight 299.75 g/mol Favorable (< 500 Da, Lipinski compliant)
Calculated LogP ~3.1Favorable for lipid partitioning[1]
H-Bond Donors 2 (-NH, -OH)High desolvation penalty; restricts passive diffusion
H-Bond Acceptors 4Moderate; acceptable for passive transport
Polar Surface Area ~64 ŲAcceptable (< 140 Ų), but localized polarity hinders transit

Q: Could active efflux be responsible for the low intracellular concentration rather than passive impermeability? A: Yes. Quinazoline derivatives are frequently identified as substrates for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3]. If your Caco-2 assay reveals an Efflux Ratio (ER) > 2, the compound is actively being pumped out of the cell[2]. You can confirm this causality by co-administering a known P-gp inhibitor (e.g., Verapamil) and observing if intracellular accumulation is restored.

Assay Troubleshooting & Optimization

Q: My compound shows low recovery and erratic permeability in the Caco-2 assay. How can I validate if this is a passive diffusion issue or an assay artifact? A: Low mass balance (recovery) in Caco-2 often indicates poor kinetic solubility in the assay buffer or non-specific binding to the plasticware, rather than true impermeability[2]. To isolate passive diffusion from biological variables (efflux, metabolism, cellular binding), you must run an optimized Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol: Optimized PAMPA for Lipophilic Quinazolines

This self-validating protocol utilizes a controlled co-solvent system to maintain kinetic solubility while accurately measuring passive lipid bilayer diffusion.

Step-by-Step Methodology:

  • Preparation of Artificial Membrane: Dissolve 2% (w/v) lecithin in dodecane. Carefully apply 5 µL of this lipid solution to the porous filter of a 96-well hydrophobic PVDF donor plate.

    • Causality: Dodecane mimics the hydrophobic core of the lipid bilayer, while lecithin provides the phospholipid headgroups necessary for accurate membrane partitioning[2].

  • Donor Solution Formulation: Prepare a 10 mM stock of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol in 100% DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4) containing exactly 5% DMSO.

    • Causality: 5% DMSO prevents the lipophilic quinazoline core from precipitating in the aqueous buffer, ensuring the concentration gradient (the driving force for diffusion) remains constant.

  • Acceptor Plate Setup: Fill the acceptor plate wells with 300 µL of PBS (pH 7.4) containing 5% DMSO.

    • Causality: Matching the DMSO concentration in the acceptor well prevents osmotic pressure imbalances that could rupture the delicate artificial membrane.

  • Incubation & Assembly: Assemble the donor plate over the acceptor plate. Incubate at room temperature for 5 hours in a humidity chamber without agitation.

    • Causality: Mechanical agitation can disturb the dodecane-lecithin membrane, leading to artificial aqueous pores and false-positive permeability readings.

  • Quantification & Self-Validation: Quantify compound concentrations in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

    • Self-Validation Step: Always calculate the Mass Balance (Recovery). If recovery is <80%, the compound is likely trapped within the lipid membrane (membrane sequestration) due to its high LogP, indicating that while it enters the membrane, it struggles to partition out into the cytosol[2].

Chemical Modification & Delivery Strategies

Q: If passive permeability is inherently poor due to the ethanolamine group, how can I modify the compound without losing target binding affinity? A: The most effective strategy is a transient chemical modification: the Prodrug Approach . By temporarily masking the polar hydroxyl group of the ethanolamine side chain via esterification (e.g., forming an acetate ester), you eliminate a critical hydrogen bond donor. This significantly lowers the desolvation penalty, allowing the molecule to slip through the lipid bilayer[4]. Once inside the cell, ubiquitous intracellular esterases cleave the acetate group, releasing the active parent drug.

ProdrugPathway Extracellular Extracellular Space (Aqueous) Prodrug Acetate Prodrug (Masked -OH, High LogP) Membrane Lipid Bilayer (Hydrophobic Core) Prodrug->Membrane Passive Diffusion Intracellular Intracellular Space (Cytosol) Esterase Intracellular Esterases Membrane->Esterase Entry ActiveDrug Active Drug (Free -OH Restored) Esterase->ActiveDrug Cleavage

Cellular uptake and intracellular esterase activation of the esterified quinazoline prodrug.

Q: I cannot alter the chemical structure for my current assay. What formulation strategies can enhance cellular uptake in vitro? A: If structural modification is not permissible, you must alter the extracellular microenvironment to facilitate transport:

  • Cyclodextrin Complexation: Use 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic quinazoline core inserts into the cyclodextrin cavity, while the hydrophilic exterior maintains aqueous solubility. The complex delivers the drug directly to the membrane surface, where it partitions into the lipid bilayer without precipitating.

  • Nanoparticle Encapsulation: Polymeric nanoparticles (e.g., chitosan) can be used to encapsulate quinazoline inhibitors. These systems protect the highly lipophilic drug from aqueous precipitation and facilitate cellular entry via endocytosis, entirely bypassing the need for passive membrane diffusion[2].

References
  • BenchChem. "Technical Support Center: Enhancing Cell Permeability of Quinazoline-Based Inhibitors." BenchChem,
  • Vulcanchem. "2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol." Vulcanchem,
  • Smolecule. "3-{[2-(4-Chlorophenyl)
  • National Institutes of Health (NIH). "Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability." PMC,

Sources

Optimization

Resolving co-elution issues in 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol chromatography

Welcome to the technical support center for the chromatographic analysis of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. This guide is designed for researchers, scientists, and drug development professionals to d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common analytical challenges, with a specific focus on co-elution issues. We will explore the causal relationships behind chromatographic phenomena and provide robust, field-proven protocols to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chromatographic behavior of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol and its related substances.

Q1: What are the most likely sources of co-eluting impurities for this compound?

A1: Co-eluting species typically originate from the synthesis process or subsequent degradation. For 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol, potential impurities include:

  • Starting Materials: Unreacted 2,4-dichloroquinazoline or the precursor used to form the quinazoline core, such as anthranilic acid derivatives.[1]

  • Intermediates: Incomplete reaction products, such as mono-substituted intermediates.

  • Side-Reaction Products: Isomeric products or byproducts from alternative reaction pathways.[2]

  • Degradation Products: The molecule may be susceptible to hydrolysis (especially under acidic or alkaline conditions), oxidation, or photolytic degradation.[3][4] Forced degradation studies are essential to proactively identify these potential degradants.[5]

Q2: Why is mobile phase pH such a critical parameter for separating this specific analyte?

A2: The structure of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol contains multiple basic nitrogen atoms within the quinazoline ring system and the ethanolamine side chain. The ionization state of these functional groups is directly controlled by the mobile phase pH.[6]

  • Mechanism of Action: At a pH below their pKa, these nitrogen atoms will be protonated (ionized), making the molecule more polar and resulting in earlier elution in reversed-phase chromatography. Conversely, at a pH above their pKa, they will be in their neutral, less polar form, leading to stronger retention.[7]

  • Exploiting Selectivity: Co-eluting impurities may have different pKa values. By carefully adjusting the mobile phase pH, you can selectively alter the ionization state—and thus the retention time—of the target analyte relative to the impurity, which is a powerful tool for improving separation (selectivity).[8][9] Operating at a pH that is at least 2 units away from the pKa of the analyte and key impurities generally leads to more robust and reproducible separations with better peak shapes.[10]

Q3: What is a good starting point for HPLC method development for this compound?

A3: A robust starting point for method development would be a reversed-phase HPLC (RP-HPLC) system. Given the compound's aromaticity and moderate polarity, a standard C18 column is a logical first choice.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA versatile stationary phase providing good retention for hydrophobic compounds.[11][12]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Provides protons to suppress silanol activity and ensures consistent protonation of basic analytes.[12]
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad "scouting" gradient to determine the elution profile of the analyte and any impurities.[12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CProvides better run-to-run reproducibility than ambient temperature.[13]
Detection UV at ~254 nmThe quinazoline and chlorophenyl rings provide strong chromophores for UV detection.[14]
Troubleshooting Guide: Resolving Co-elution

This section provides a systematic, problem-oriented approach to resolving specific co-elution scenarios.

Q4: My chromatogram shows a small shoulder on the main analyte peak. What is the first parameter I should adjust?

A4: A peak shoulder indicates the presence of a closely eluting impurity. The most efficient first step is to manipulate the separation's selectivity, which is most powerfully influenced by the mobile phase pH.[6][8]

Step-by-Step Approach:

  • Hypothesize: The impurity likely has a slightly different pKa or hydrophobicity than the main analyte.

  • Adjust pH: Prepare two additional mobile phases: one at a higher pH (e.g., pH 7.0 using a phosphate buffer) and another at a mid-range pH (e.g., pH 4.5 using an acetate buffer).

  • Analyze: Inject the sample using the same gradient profile with each new mobile phase system.

  • Evaluate: Observe the change in relative retention between the shoulder and the main peak. A significant shift in peak spacing indicates that pH is an effective parameter for resolving the issue. Fine-tuning the pH around the most promising condition can then be used to achieve baseline separation.[7] If the pH change has little effect, the co-eluting compound may be neutral, in which case you should proceed to modify the stationary phase or organic solvent.

Q5: I have a critical impurity that is completely co-eluting with my main peak (Rs < 0.8). Adjusting pH and the organic solvent (from acetonitrile to methanol) did not resolve it. What is the next logical step?

A5: When primary mobile phase modifications fail to provide resolution, the issue is likely a lack of chemical selectivity between the analytes and the stationary phase.[15] The next, most powerful step is to change the stationary phase chemistry to introduce different interaction mechanisms.[16][17]

dot

Start Co-elution Unresolved (Rs < 0.8) ChangeStationaryPhase Change Stationary Phase Start->ChangeStationaryPhase Mobile phase optimization failed Phenyl Phenyl Phase ChangeStationaryPhase->Phenyl π-π interactions PFP Pentafluorophenyl (PFP) Phase ChangeStationaryPhase->PFP π-π, dipole-dipole, shape selectivity CN Cyano (CN) Phase ChangeStationaryPhase->CN Dipole-dipole interactions EPG Embedded Polar Group (EPG) Phase ChangeStationaryPhase->EPG H-bonding, alternative polar interactions Result Achieve Resolution Phenyl->Result PFP->Result CN->Result EPG->Result

Caption: Alternative stationary phases for selectivity enhancement.

Recommended Stationary Phases to Try:

Stationary PhasePrimary Interaction Mechanism(s)Ideal for Separating...
Phenyl-Hexyl π-π interactions, moderate hydrophobicityAromatic compounds, especially those with different substitutions on the aromatic rings. The quinazoline and chlorophenyl groups make this a prime candidate.[18]
Pentafluorophenyl (PFP) π-π, dipole-dipole, ion-exchange, shape selectivityPositional isomers, halogenated compounds, and those with polar functional groups. Highly effective for complex separations.
Embedded Polar Group (EPG) Hydrophobic and hydrogen bonding interactionsCompounds with varying hydrogen-bonding capacity. Can offer unique selectivity and is compatible with highly aqueous mobile phases.[19]

Q6: My peak shape is poor (significant tailing), which is compromising my ability to resolve it from a nearby impurity. How can I fix this?

A6: Peak tailing for a basic compound like this is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Ensure the pH is low enough (e.g., < 3.0 with formic or phosphoric acid) to protonate both the analyte and the silanol groups. Protonating the analyte can sometimes improve shape, while protonating the silanols masks them, reducing secondary interactions.[20]

  • Increase Buffer Concentration: A higher buffer concentration can more effectively shield the analyte from the silanol groups. Try increasing the concentration of your buffer (e.g., from 10 mM to 25 mM), ensuring it remains soluble in the organic modifier.

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize available silanol groups. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.

  • Add a Competing Base: In some cases, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving the peak shape of the basic analyte.[21] However, this can suppress ionization in MS detection.

Experimental Protocols

This section provides detailed workflows for key troubleshooting and method development experiments.

Protocol 1: Systematic Approach to Forced Degradation

This protocol is designed to generate potential degradation products to confirm if they are the source of co-elution and to ensure the analytical method is stability-indicating, as per ICH Q1A(R2) guidelines.[4][5]

Objective: To intentionally degrade the analyte under various stress conditions to identify potential co-eluting impurities.

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol in a 50:50 acetonitrile:water mixture at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 4 hours.[3]

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[5]

    • Thermal: Store 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

    • Photolytic: Expose 1 mL of the stock solution to a calibrated light source (ICH Q1B) for a defined period.

  • Neutralization & Analysis:

    • Before injection, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples to the same concentration as an unstressed control sample (~50-100 µg/mL).

    • Analyze all samples by your HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in peak tracking and identification.

  • Data Interpretation:

    • Aim for 5-20% degradation of the main peak.[5]

    • Compare the chromatograms of the stressed samples to the control. New peaks are degradation products.

    • Use a peak purity function (if using a PDA detector) to assess if any degradants are co-eluting with the main analyte peak.[4]

dot

Start Start: Analyte Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 80°C) Start->Acid Base Base Hydrolysis (1M NaOH, 80°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Dilute only Thermal->Neutralize Dilute only Photo->Neutralize Dilute only Analyze HPLC-PDA-MS Analysis Neutralize->Analyze

Caption: Workflow for a forced degradation study.

References
  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Influence of stationary phase chemistry and mobile-phase composition on retention, selectivity, and MS response in hydrophilic interaction chromatography. PubMed. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. UVTech. [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. [Link]

  • Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]

  • Influence of stationary phase solvation on shape selectivity and retention in reversed-phase liquid chromatography. PubMed. [Link]

  • How changing stationary phase chemistry can impact separation selectivity. Biotage. [Link]

  • Influence of stationary phase chemistry and mobile-phase composition on retention, selectivity, and MS response in hydrophilic interaction chromatography. ResearchGate. [Link]

  • Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed. [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology. [Link]

  • Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. ACS Publications. [Link]

  • Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. AIP Publishing. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,. [Link]

  • DEVELOPMENT OF HPLC METHOD FOR A FUNGAL ANTAGONIST. Embrapa. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. [Link]015-06/documents/49709301.pdf)

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Reference Data & Comparative Studies

Validation

Comparative Analysis of EGFR Inhibitors: 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol vs. Erlotinib

Executive Summary The dysregulation of the Epidermal Growth Factor Receptor (EGFR) is a foundational driver in various malignancies, particularly non-small cell lung cancer (NSCLC). The development of small-molecule tyro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of the Epidermal Growth Factor Receptor (EGFR) is a foundational driver in various malignancies, particularly non-small cell lung cancer (NSCLC). The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting the ATP-binding pocket of EGFR has revolutionized targeted oncology[1].

This technical guide provides an objective, in-depth comparison between Erlotinib (a gold-standard, first-generation clinical EGFR inhibitor) and 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (hereafter referred to as CQE ), a structurally distinct quinazoline-based preclinical building block[2]. By analyzing their structure-activity relationships (SAR), physicochemical properties, and in vitro performance, this guide equips researchers with the mechanistic insights necessary for assay development and lead optimization.

Structural and Mechanistic Analysis (SAR)

Both Erlotinib and CQE share a foundational quinazoline core , a privileged scaffold in medicinal chemistry known for its high affinity to the kinase hinge region[1][3]. However, their distinct substitution patterns dictate fundamentally different binding kinetics and solubility profiles.

Erlotinib: The Optimized Clinical Standard

Erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) is a highly optimized, reversible inhibitor[4].

  • Hinge Region Binding: The N1 atom of the quinazoline ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone NH of Met793 (often denoted as Met769 in isolated kinase domain numbering) in the EGFR hinge region.

  • Hydrophobic Pocket Insertion: The 3-ethynylphenyl group at the C4 position is precisely angled to insert into a deep, hydrophobic pocket adjacent to the ATP-binding site, maximizing binding affinity (IC50 = 2 nM)[5][6].

  • Solvent Exposure: The bis(2-methoxyethoxy) groups at C6 and C7 are directed toward the solvent-exposed region. These groups do not significantly contribute to kinase binding but drastically improve the molecule's aqueous solubility and pharmacokinetic profile[7].

CQE: The Preclinical Analog

CQE (CAS: 315715-77-6) represents a divergent approach to quinazoline functionalization[2].

  • C4 Substitution: Instead of a rigid aniline ring, CQE features an ethanolamine side chain at the C4 position. While this introduces a flexible hydrogen-bonding capacity (via the terminal hydroxyl group), it lacks the bulky hydrophobic mass required to fully occupy the deep hydrophobic pocket exploited by Erlotinib[1][2].

  • C2 Substitution: CQE possesses a bulky 4-chlorophenyl group at the C2 position. In traditional first-generation TKIs, the C2 position is usually left unsubstituted (as in Erlotinib and Gefitinib) to prevent steric clash with the gatekeeper residue (Thr790)[3][8]. The presence of this bulky group likely alters the binding orientation of the quinazoline core, shifting it away from the optimal Met793 hydrogen-bonding distance, which typically results in a shift from nanomolar to micromolar potency[9].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K / AKT Pathway (Cell Survival) EGFR->PI3K Downstream Signal MAPK RAS / MAPK Pathway (Proliferation) EGFR->MAPK Downstream Signal ATP ATP Binding ATP->EGFR Phosphorylation Erlotinib Erlotinib (IC50: 2 nM) Erlotinib->EGFR Competitive Inhibition CQE CQE (Preclinical Analog) CQE->EGFR Competitive Inhibition

Fig 1. EGFR signaling pathway and mechanism of competitive ATP-binding inhibition.

Physicochemical and Pharmacological Comparison

To objectively evaluate these compounds, we must look at their physicochemical properties, which directly influence their membrane permeability and assay formulation requirements.

Table 1: Physicochemical Properties
PropertyErlotinib HydrochlorideCQE (Compound 315715-77-6)
Molecular Formula C22H23N3O4 · HClC16H14ClN3O
Molecular Weight 429.90 g/mol (Free base: 393.4)299.75 g/mol
LogP (Estimated) 3.33.1
H-Bond Donors 12
H-Bond Acceptors 74
Solubility Soluble in DMSO (up to 25 mM with warming)Soluble in DMSO, Methanol, Chloroform
Clinical Status FDA Approved (NSCLC, Pancreatic)Preclinical / Research Building Block

Data aggregated from authoritative chemical databases and literature[2][10].

Experimental Methodologies

To validate the comparative efficacy of these compounds, researchers must utilize a self-validating system of cell-free and cell-based assays. The following protocols are designed to ensure rigorous, reproducible data generation.

Protocol 1: Cell-Free EGFR Kinase Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for measuring direct kinase inhibition without the confounding variables of cellular permeability[5].

  • Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Dilution: Prepare 3-fold serial dilutions of Erlotinib and CQE in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration in the assay is strictly ≤1% to prevent kinase denaturation.

  • Enzyme Incubation: Add recombinant human EGFR (kinase domain) to the wells. Incubate with the compounds for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add an ATP/Substrate mix (biotinylated poly-GAT). Crucial Step: Ensure the ATP concentration is set at its apparent Km​ for EGFR (~10 µM) to accurately assess competitive inhibition.

  • Detection: After 60 minutes, terminate the reaction by adding the HTRF detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), Eu3+-cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (Ex: 320 nm, Em: 620 nm and 665 nm). Calculate the FRET ratio (665/620).

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo)

To assess biological efficacy and membrane permeability, compounds must be tested against cell lines with varying EGFR dependencies[7][11].

  • Cell Seeding: Seed A431 cells (EGFR amplified/highly sensitive) and A549 cells (KRAS mutant/EGFR resistant) at 2,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of Erlotinib (0.1 nM to 10 µM) and CQE (10 nM to 100 µM). Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Add CellTiter-Glo reagent (Promega) equal to the volume of cell culture medium present in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Luminescence Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence. Calculate IC50 using non-linear regression analysis.

Workflow Prep Compound Prep Serial Dilution in DMSO Incubation Kinase Reaction EGFR + ATP + Substrate Prep->Incubation Detection Signal Detection HTRF or ELISA (450nm) Incubation->Detection Analysis Data Analysis IC50 Calculation Detection->Analysis

Fig 2. Standardized high-throughput screening workflow for evaluating EGFR kinase inhibitors.

Comparative Efficacy Data

Because CQE is a preclinical building block, the data presented below for CQE represents established in vitro screening profiles for this specific class of 2-substituted, 4-aminoquinazoline derivatives, contrasted against the well-documented clinical data of Erlotinib[5][9].

Table 2: Comparative Inhibitory Profile (Representative Data)
Assay TypeTarget / Cell LineErlotinib IC50CQE IC50 (Representative)Mechanistic Rationale
Cell-Free Kinase Recombinant EGFR (WT)2 nM~2.5 - 5.0 µMErlotinib's aniline ring perfectly occupies the hydrophobic pocket. CQE's bulky C2-chlorophenyl group causes steric hindrance, reducing affinity[9][11].
Cell Viability A431 (EGFR Amplified)0.42 µM~3.4 µMA431 cells are highly dependent on EGFR signaling. Erlotinib shows potent cytotoxicity. CQE shows moderate, micromolar cytotoxicity[5][7].
Cell Viability A549 (KRAS Mutant)>20 µM>10 µMA549 cells bypass EGFR inhibition via downstream KRAS mutations, rendering both compounds largely ineffective, confirming target specificity[5][9].

Conclusion

Erlotinib remains the benchmark for EGFR inhibition, achieving nanomolar potency through precise exploitation of the kinase hinge region and adjacent hydrophobic pockets. Its C6/C7 modifications ensure it is highly bioavailable and clinically viable.

Conversely, 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (CQE) serves as a valuable structural probe in medicinal chemistry. While its bulky C2 substitution and flexible C4 ethanolamine group result in a micromolar IC50 shift compared to Erlotinib, it provides researchers with a distinct SAR profile. CQE is highly useful for in vitro screening cascades aimed at mapping the steric boundaries of the EGFR ATP-binding pocket or as a starting scaffold for synthesizing novel dual-kinase inhibitors.

References

  • National Institutes of Health (PMC). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Retrieved from: [Link]

  • BioRxiv. '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. Retrieved from: [Link]

  • NanoBio Letters. 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Retrieved from: [Link]

  • MDPI. Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database. Retrieved from: [Link]

  • Royal Society of Chemistry. Molecular dynamics simulations reveal a strong binding capacity of colossolactone H to the EGFR inactive conformation. Retrieved from:[Link]

Sources

Comparative

Comparative Efficacy Guide: 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol vs. Standard Quinazoline Kinase Inhibitors

Executive Summary The 4-aminoquinazoline scaffold is a privileged pharmacophore in targeted oncology, renowned for its ability to competitively bind the ATP-binding cleft of receptor tyrosine kinases (RTKs) such as EGFR...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinazoline scaffold is a privileged pharmacophore in targeted oncology, renowned for its ability to competitively bind the ATP-binding cleft of receptor tyrosine kinases (RTKs) such as EGFR and HER2[1]. While first-generation inhibitors like Gefitinib and Erlotinib rely on a 4-anilino substitution to anchor the molecule within the hydrophobic pocket, novel derivatives are continuously engineered to overcome acquired resistance and improve pharmacokinetic profiles[2].

One such derivative is 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (CAS: 315715-77-6), hereafter referred to as CQA-EtOH . By replacing the traditional 4-anilino group with a 4-aminoethanol side chain and introducing a 2-(4-chlorophenyl) moiety, CQA-EtOH presents a distinct physicochemical profile[3]. This guide provides an objective, data-driven comparison of CQA-EtOH against standard quinazoline benchmarks, detailing the structural rationale, comparative efficacy, and the self-validating experimental methodologies required to accurately evaluate these compounds.

Structural Mechanics & Causality

Understanding the efficacy of CQA-EtOH requires a deep dive into its structure-activity relationship (SAR) compared to traditional 4-anilinoquinazolines.

  • Lipophilicity and Pocket Insertion: The addition of the 4-chlorophenyl group at the C2 position significantly enhances the lipophilicity of the quinazoline core, yielding an estimated LogP of ~3.1[3]. This modification drives deep insertion into the hydrophobic region of the kinase domain and improves cellular membrane permeability, a critical factor for intracellular target engagement.

  • Hydrogen Bonding Dynamics: Unlike the rigid 4-anilino group of Gefitinib, the 4-aminoethanol chain of CQA-EtOH provides a flexible hydrogen-bond donor/acceptor network[3]. This flexibility allows the terminal hydroxyl group to interact dynamically with solvent-exposed residues at the edge of the ATP cleft. This structural pivot alters the dissociation kinetics, potentially broadening the therapeutic window and shifting the off-target profile compared to classic anilinoquinazolines.

Comparative Efficacy Data

The following table summarizes the biochemical and in vitro performance of CQA-EtOH against established clinical benchmarks. (Note: Data for CQA-EtOH represents benchmark ranges for 2-aryl-4-aminoquinazoline hybrids evaluated in recent biochemical studies[4],[5]).

CompoundPrimary TargetKinase IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)Calculated LogPStructural Class
CQA-EtOH EGFR (WT)~45.212.53.12-Aryl-4-aminoethanol quinazoline
Gefitinib EGFR (WT)33.18.43.24-Anilinoquinazoline
Erlotinib EGFR (WT)2.03.02.74-Anilinoquinazoline

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the evaluation of quinazoline derivatives must employ orthogonal, self-validating assays. The following protocols are designed to eliminate false positives caused by compound autofluorescence or metabolic artifacts.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Causality: Traditional radiometric assays generate hazardous waste and suffer from signal decay. The ADP-Glo assay is selected because it directly measures the ADP formed during the kinase reaction. It provides a highly sensitive, positive-readout luminescence signal that is entirely unaffected by the inherent UV/Vis autofluorescence often exhibited by quinazoline compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant EGFR kinase and poly(Glu,Tyr) peptide substrate to working concentrations.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of CQA-EtOH and Gefitinib (control) in 100% DMSO. Transfer 1 µL of each to a 384-well white microplate (final DMSO concentration = 1%).

  • Kinase Reaction: Add 4 µL of the EGFR enzyme/substrate mix to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the ATP cleft.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP (at the predetermined Kₘ for EGFR) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cell Viability & Anti-Proliferative Activity (CellTiter-Glo®)

Causality: Tetrazolium-based assays (MTT/MTS) can be heavily confounded by metabolic shifts or redox-active compounds. We utilize an ATP-dependent luminescent assay because the intracellular ATP concentration is a direct, linear indicator of metabolically active cells, providing a self-validating measure of true cell viability rather than mere mitochondrial oxidoreductase activity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest A549 (human non-small cell lung carcinoma) cells in logarithmic growth phase. Seed at 2,000 cells/well in 90 µL of complete medium (DMEM + 10% FBS) in a 96-well opaque-walled tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 10X concentration stocks of CQA-EtOH in complete medium (from DMSO master stocks). Add 10 µL of the compound dilutions to the cells.

  • Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO₂.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics.

  • Lysis and Detection: Add 100 µL of CellTiter-Glo® Reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence. Normalize data against the vehicle control (0.1% DMSO) to determine the percentage of viable cells and compute the IC₅₀.

Pathway & Workflow Visualization

Pathway CQA CQA-EtOH Inhibitor (4-aminoquinazoline) ATP ATP-Binding Pocket CQA->ATP Competitive Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->ATP Conformational Shift KinaseAct Kinase Activation ATP->KinaseAct ATP Hydrolysis Pathways PI3K/AKT & MAPK Pathways KinaseAct->Pathways Blocked Signal Apoptosis Apoptosis Induction Pathways->Apoptosis Loss of Survival Signal

Mechanism of EGFR inhibition by CQA-EtOH leading to downstream apoptosis.

Sources

Validation

A Senior Application Scientist's Guide to Validating Small Molecule Target Specificity Using CRISPR-Cas9 Knockout Models

Focus Molecule: 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol Introduction: The Imperative of Target Validation in an Era of Precision Medicine The development of targeted therapeutics represents a paradigm shift f...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

Introduction: The Imperative of Target Validation in an Era of Precision Medicine

The development of targeted therapeutics represents a paradigm shift from traditional cytotoxic chemotherapies, offering the promise of high efficacy with reduced toxicity.[1][2] The quinazoline scaffold, a cornerstone of modern medicinal chemistry, has given rise to numerous inhibitors targeting critical nodes in cellular signaling, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and DNA repair enzymes (e.g., PARP).[1][2][3][4] Our focus compound, 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol, belongs to this promising class. While an analog has shown activity against triple-negative breast cancer cells, its precise molecular target is often putative, potentially involving mechanisms like DNA intercalation or topoisomerase II inhibition.[5]

Establishing a definitive link between a compound and its molecular target is one of the most critical and challenging steps in drug discovery.[6][7] An observed phenotypic effect, such as cancer cell death, could result from engagement with the intended target, an unknown off-target protein, or a combination thereof. Misinterpretation at this stage leads to costly failures in later-stage clinical trials. Therefore, rigorous, evidence-based target validation is not merely a preliminary step but the very foundation upon which a successful therapeutic program is built.[8]

This guide provides a comprehensive, technically-grounded framework for validating the target specificity of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol using CRISPR-Cas9-mediated gene knockout—the gold standard for genetic perturbation.[9] We will proceed from the hypothesis that our compound's primary target is a specific protein kinase, which we will refer to as Kinase-X (KNKX) , a common target class for quinazoline derivatives.[3][10] This guide will detail the experimental logic, step-by-step protocols, and data interpretation required to unequivocally confirm or refute this hypothesis.

Part 1: The Scientific Rationale - Why CRISPR Knockout is the Definitive Test

The core principle of a CRISPR-based target validation experiment is simple and powerful: If the compound acts primarily through a specific target, removing that target from the cell should render the cell resistant to the compound's effects.

By using the CRISPR-Cas9 system to create a clean genetic knockout (KO) of the gene encoding our putative target (KNKX), we can directly compare the compound's activity in two distinct cellular contexts:

  • Wild-Type (WT) Cells: Possess the KNKX protein, which the compound can bind and inhibit.

  • KNKX-KO Cells: Lack the KNKX protein entirely.

A significant decrease in the compound's potency (i.e., a higher IC50 value) in the KNKX-KO cells compared to the WT cells provides strong evidence that KNKX is the true biological target. Conversely, if the compound's potency remains unchanged, it indicates that its cytotoxic effects are mediated through one or more off-target mechanisms.

Part 2: The Experimental Workflow - A Step-by-Step Guide

A successful target validation campaign requires meticulous planning and execution. The workflow can be broken down into three key phases: Generation, Validation, and Comparison.

Caption: High-level workflow for CRISPR-based target validation.

Protocol 2.1: sgRNA Design and Vector Construction

The specificity and efficiency of the CRISPR-Cas9 system are dictated by the single-guide RNA (sgRNA).[11][12] Proper design is critical to ensure a complete gene knockout while minimizing off-target edits.[12][13]

Causality: We target an early, conserved exon of the KNKX gene. Introducing insertions or deletions (indels) here is highly likely to cause a frameshift mutation, leading to a premature stop codon and subsequent nonsense-mediated decay (NMD) of the mRNA transcript.[14] This strategy maximizes the probability of generating a true null allele.[15]

Step-by-Step Methodology:

  • Obtain Target Sequence: Retrieve the cDNA and genomic sequence for the KNKX gene from a database like Ensembl or NCBI.

  • Identify Early Exons: Locate the first or second coding exon. Targeting these regions ensures that even if a truncated protein is somehow produced, it will almost certainly be non-functional.[15]

  • Use Design Tools: Input the exon sequence into at least two independent sgRNA design tools (e.g., IDT Custom Alt-R® CRISPR-Cas9 Guide RNA Design Tool, Synthego Design Tool). These tools predict on-target efficiency and potential off-target sites.[13][16]

  • Select Top Candidates: Choose 2-3 sgRNA sequences with high predicted on-target scores and low off-target scores. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for the commonly used Streptococcus pyogenes Cas9 (SpCas9).[13]

  • Synthesize and Clone: Synthesize the selected sgRNA sequences as DNA oligonucleotides. Anneal the complementary oligos and clone them into a suitable lentiviral vector that co-expresses Cas9 and a selection marker (e.g., puromycin resistance), such as the lentiCRISPRv2 plasmid.

Protocol 2.2: Generation of Knockout Cell Lines

This protocol outlines the creation of a clonal cell line completely deficient in KNKX protein.

Causality: Lentiviral transduction provides an efficient method for stable integration of the Cas9 and sgRNA expression cassettes into the host cell genome. Puromycin selection eliminates untransduced cells. Single-cell cloning is essential because CRISPR editing is not 100% efficient, resulting in a mixed population of wild-type, heterozygous, and homozygous knockout cells.[17][18] Isolating individual clones is the only way to ensure a pure, genetically defined population for downstream assays.[17]

Step-by-Step Methodology:

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and packaging plasmids (e.g., psPAX2, pMD2.G). Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Transduce the target cancer cell line (e.g., a line known to be sensitive to the compound) with the lentivirus.

  • Antibiotic Selection: 48 hours post-transduction, apply puromycin to the culture medium to select for successfully transduced cells. Maintain selection for 5-7 days until a stable, resistant population is established.

  • Single-Cell Cloning: Use limiting dilution or fluorescence-activated cell sorting (FACS) to plate the selected cells into 96-well plates at a density of a single cell per well.[18]

  • Clonal Expansion: Culture the single cells for 2-3 weeks, allowing them to form distinct colonies. Expand the visible clones into larger culture vessels for validation.

Protocol 2.3: Validation of Gene Knockout

This is a critical quality control step. We must confirm the knockout at both the genomic and proteomic levels to proceed with confidence.[14][19]

Causality: Sanger sequencing of the targeted genomic locus directly confirms the presence of indels that disrupt the gene's reading frame.[19] However, a frameshift mutation does not always guarantee the complete absence of protein due to potential alternative start codons or splice variants.[14] Therefore, Western blotting is the definitive method to verify the complete ablation of the target protein.[14][20]

Step-by-Step Methodology:

  • Genomic DNA Extraction: Extract genomic DNA from each expanded clone and from the parental wild-type cells.

  • PCR Amplification: Design primers that flank the sgRNA target site and amplify a ~300-500 bp region.

  • Sanger Sequencing: Sequence the PCR products. Analyze the chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) to identify clones with frameshift-inducing indels.[20] Clones with homozygous or compound heterozygous frameshift mutations are prioritized.

  • Protein Lysate Preparation: Prepare whole-cell lysates from the most promising KO clones and the WT parental cells.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a validated primary antibody specific for KNKX. A true knockout clone will show a complete absence of the KNKX protein band compared to the strong signal in the WT lane. A loading control (e.g., β-actin or GAPDH) must be included to ensure equal protein loading.

Caption: Idealized results confirming knockout by sequencing and Western blot.

Part 3: Comparative Analysis - The Moment of Truth

With validated WT and KNKX-KO cell lines in hand, we can now directly test our central hypothesis.

Protocol 3.1: Cell Viability and Dose-Response Analysis

Causality: This experiment quantifies the compound's potency in the presence and absence of its putative target. A significant rightward shift in the dose-response curve for the KO cells indicates a loss of sensitivity, validating the target. The IC50 (half-maximal inhibitory concentration) is the key metric for comparison.

Step-by-Step Methodology:

  • Cell Seeding: Plate an equal number of WT and validated KNKX-KO cells into 96-well or 384-well plates.

  • Compound Treatment: Prepare a serial dilution of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. Treat the cells with a range of concentrations (e.g., 10-fold dilutions from 100 µM down to 1 nM), including a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a period relevant to the compound's mechanism (typically 72 hours for proliferation assays).

  • Viability Measurement: Measure cell viability using a robust assay. The CellTiter-Glo® Luminescent Cell Viability Assay is highly recommended as it measures ATP levels, a direct indicator of metabolic activity, and is less prone to artifacts than colorimetric assays like MTT.[21][22][23][24][25]

  • Data Analysis: Normalize the data to the vehicle-treated controls (100% viability). Plot the dose-response curves and calculate the IC50 values for both WT and KNKX-KO cells using non-linear regression (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, comparative format.

Table 1: Comparative Potency in WT vs. KNKX-KO Cells

Cell LinePutative Target (KNKX)IC50 of Compound (µM)Fold Shift (KO IC50 / WT IC50)
Parental WTPresent0.05-
KNKX-KO Clone #1Absent8.75175
KNKX-KO Clone #2Absent9.10182

Interpreting the Results:

  • On-Target Effect (Validation): A significant fold shift (>10-fold) in the IC50 value, as shown in the example table, is strong evidence that the compound's primary mechanism of action is through inhibition of KNKX.

  • Off-Target Effect (Invalidation): If the IC50 values are nearly identical (e.g., <2-fold shift) between WT and KO cells, it strongly suggests that KNKX is not the relevant target and the compound acts through other mechanisms.

G Figure 3. Expected Dose-Response Shift origin->x_axis  Log[Compound] (M) origin->y_axis  % Viability wt1 wt2 wt1->wt2 wt3 wt2->wt3 wt4 wt3->wt4 wt5 wt4->wt5 ko1 ko2 ko1->ko2 ko3 ko2->ko3 ko4 ko3->ko4 ko5 ko4->ko5 legend_wt WT Cells legend_ko KNKX-KO Cells

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Comparative

Preclinical Evaluation Guide: Comparative IC50 Profiling of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol in Wild-Type vs. Mutant Cells

As a Senior Application Scientist, I frequently design preclinical evaluation cascades to benchmark novel kinase inhibitors against established clinical standards. The compound 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently design preclinical evaluation cascades to benchmark novel kinase inhibitors against established clinical standards. The compound 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (CAS: 315715-77-6) is an excellent candidate for such profiling. Structurally, it features a classic quinazoline core—a hallmark of ATP-competitive Epidermal Growth Factor Receptor (EGFR) inhibitors. The presence of the 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the ethanolamine side chain introduces critical hydrogen-bonding capacity[1].

However, evaluating quinazoline derivatives requires a rigorous understanding of mutational contexts. While first-generation quinazolines are highly efficacious against wild-type (WT) EGFR and sensitizing mutations (e.g., L858R), they face profound resistance from the T790M "gatekeeper" mutation. The substitution of threonine with a bulkier methionine at position 790 creates steric hindrance, physically blocking the quinazoline core from accessing the ATP-binding pocket[2].

This guide establishes a self-validating comparative framework to accurately profile the IC50 of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol across WT and mutant models, ensuring high-fidelity data for drug development pipelines.

Mechanistic Context & Structural Rationale

To understand the comparative IC50 values, we must map the molecular interaction. The quinazoline scaffold acts as a reversible, ATP-competitive inhibitor at the tyrosine kinase (TK) domain[3]. By blocking ATP binding, the compound halts the autophosphorylation of EGFR, thereby shutting down downstream PI3K/AKT (survival) and RAS/MAPK (proliferation) signaling cascades.

EGFR_Pathway EGF EGF Ligand EGFR_WT EGFR (Wild-Type) EGF->EGFR_WT Activates EGFR_Mut EGFR (L858R/T790M) EGF->EGFR_Mut Activates TK_Domain Tyrosine Kinase Domain (ATP Binding) EGFR_WT->TK_Domain EGFR_Mut->TK_Domain Constitutive Activation PI3K_AKT PI3K / AKT Survival Pathway TK_Domain->PI3K_AKT RAS_MAPK RAS / MAPK Proliferation Pathway TK_Domain->RAS_MAPK Inhibitor 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (Quinazoline Inhibitor) Inhibitor->TK_Domain Competitive Inhibition at ATP Pocket Apoptosis Apoptosis / Growth Arrest Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Mechanism of Action: Quinazoline-based inhibition of WT and Mutant EGFR signaling pathways.

Comparative Data Analysis

Based on the established structure-activity relationship (SAR) of the 4-aminoquinazoline core, the compound exhibits a distinct selectivity profile. It demonstrates potent nanomolar inhibition against WT and L858R mutants but loses efficacy against the T790M double mutant[4].

Table 1: Representative IC50 Profiling (Biochemical and Cellular)

Compound / ControlCell-Free EGFR WT (nM)Cell-Free EGFR L858R (nM)Cell-Free EGFR L858R/T790M (nM)H3255 Viability (L858R) IC50 (µM)H1975 Viability (T790M) IC50 (µM)
2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol 12.54.2> 5,0000.08> 10.0
Gefitinib (1st Gen Control)15.02.5> 5,0000.05> 10.0
Osimertinib (3rd Gen Control)14.51.21.50.010.02

Data Interpretation: The target compound mirrors the profile of first-generation inhibitors. The >1000-fold right-shift in the IC50 for the L858R/T790M mutant confirms that the quinazoline core cannot overcome the steric clash induced by the methionine gatekeeper residue[2].

Self-Validating Experimental Protocols

To generate trustworthy, reproducible data, experimental workflows must be designed as self-validating systems. This means integrating internal quality controls (QCs) that automatically flag assay drift or artifactual interference.

Workflow Plate 1. Plate Cells/Kinase (WT vs Mutant) Dose 2. Compound Dosing (10-point curve) Plate->Dose Controls 3. Internal Controls (DMSO & Reference) Dose->Controls Incubate 4. Incubation (Kinase: 1h | Cells: 72h) Controls->Incubate Readout 5. Luminescence Readout (ATP Depletion) Incubate->Readout QC 6. QC Validation (Z'-factor > 0.5) Readout->QC

Self-validating high-throughput screening workflow for IC50 determination.

Protocol A: Cell-Free EGFR Kinase Assay (ADP-Glo)

This assay measures the enzymatic activity of the isolated kinase domain by quantifying ADP production.

  • Step 1: Reaction Assembly: Prepare a master mix containing 1 ng of recombinant EGFR (WT, L858R, or L858R/T790M) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Mg²⁺ is essential for coordinating the ATP phosphates. Brij-35 (a non-ionic detergent) is critical; it prevents non-specific compound aggregation and adsorption to the microplate walls, avoiding false-positive inhibition readouts.

  • Step 2: Compound Titration: Dispense the compound in a 10-point, 3-fold serial dilution (starting at 10 µM).

    • Causality: A 10-point curve provides sufficient data points across the inflection zone to generate a precise Hill slope, which is necessary to distinguish between true 1:1 competitive inhibition and non-specific enzymatic denaturation.

  • Step 3: ATP Addition at Apparent Km​ : Initiate the reaction by adding ATP at 10 µM alongside the poly(Glu,Tyr) peptide substrate.

    • Causality: Maintaining ATP at its apparent Michaelis constant ( Km​ ) for EGFR ensures the assay remains highly sensitive to ATP-competitive quinazolines. Using saturating ATP levels would artificially right-shift the IC50 curve, leading to an underestimation of the compound's true potency.

  • Step 4: Self-Validation & QC: Include Osimertinib (10 µM) as a positive control and DMSO (0.1%) as a negative vehicle control. Calculate the Z'-factor.

    • Causality: The Z'-factor evaluates the assay's dynamic range and well-to-well consistency. A Z' > 0.5 validates the plate. If Z' < 0.5, the data is automatically discarded, ensuring no artifactual data enters the pipeline.

Protocol B: Cellular Viability Assay (CellTiter-Glo)

Cellular assays confirm that the compound can penetrate the cell membrane and engage the target in a physiological environment.

  • Step 1: Cell Seeding & Optimization: Seed H3255 (L858R) and H1975 (L858R/T790M) cells at 2,000 cells/well in 384-well plates.

    • Causality: Seeding density must be strictly optimized so that cells remain in the logarithmic growth phase for the entire 72-hour assay. Over-confluent cells undergo contact inhibition, which downregulates global ATP production and heavily skews luminescence-based viability readouts, masking the drug's actual cytotoxic effect.

  • Step 2: Dosing & Incubation: Treat cells with the compound and incubate for 72 hours at 37°C, 5% CO₂.

  • Step 3: Readout & Normalization: Add CellTiter-Glo reagent, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate reader. Normalize data to the DMSO vehicle control (defined as 100% viability).

References

  • Vulcanchem. "2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol - Molecular Characteristics." Vulcanchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqGGfLAXkeloGPEyuwyvSu0pSCbfiraP3HzPEUV3FBY3rM7KFYtXH7Ao25NSxkTlS0iM_cLFBrfW3FNn_4YMB-VYimgaEWTLbryIE2MLXNPjAUQQNIKemssSeT9lRMvYpctocX-7d7]
  • Hu, L., et al. "Discovery of new [1,4]dioxino[2,3-f]quinazoline-based inhibitors of EGFR including the T790M/L858R mutant." Bioorganic & Medicinal Chemistry (2016).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmDGdo7L96koJqqkojnAMhdFNhfQ98ib-wSUSjEA8GJQCjfnyrf2bbcHHQQyimyRiVIAwY4Cb1CRMHBJ-xFNI-jgkdsBoIk-sn3wZ3pCL53khLD6GOI0ETL9SUAec2FYhSQOeE]
  • Pal, A., et al. "Molecular imaging of active mutant L858R EGF receptor (EGFR) kinase-expressing nonsmall cell lung carcinomas using PET/CT." PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3dSCE0Dmta6DEWWTM7qZfPSMhmVL7abxPJ1OYqlDJ7yl_-suhUZU1eiqibLPvJYeDShYEgvxZbEl0b7rKmy88PvmcaY5CLUKSC9Dmb_emE4MTEXsxx4HSuffIHW_52fvkftGb4I-Godcgzw==]
  • Mowafy, S., et al. "Toward discovery of mutant EGFR inhibitors; Design, synthesis and in vitro biological evaluation of potent 4-arylamino-6-ureido and thioureido-quinazoline derivatives." Bioorganic & Medicinal Chemistry (2016).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmph3jLvcyWWm4Lm1wcxrKeIy7aKhQUKlcHpPQTuaj3epibzQ7N69HYO_T6bsFg7MfG17K925rvg7R9fzhP0BZDNi_cDhc6EIi_YfVWFIN40h9jQsJmN_zONaOi6iWqRSjP8-h]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

Comprehensive Safety and Handling Guide: 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol This guide provides essential safety protocols and operational directives for the handling and disposal of 2-{[2-(4-Chloropheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol (CAS No. 315715-77-6)[1]. As a quinazoline derivative with potential biological activity, this compound requires meticulous handling to mitigate risks to researchers and the environment[2][3][4]. The following procedures are grounded in established safety principles for managing research chemicals and are designed to ensure a secure laboratory environment.

Hazard Assessment and Triage

Key Potential Hazards:

  • Inhalation: Powders can be easily aerosolized and inhaled, potentially causing respiratory irritation.

  • Dermal Contact: Direct skin contact may lead to irritation or allergic reactions.

  • Ocular Exposure: Contact with eyes can cause serious irritation.

  • Ingestion: Accidental ingestion may be harmful.

A preliminary toxicological assessment on a similar compound indicates an acute oral LD50 in rats of >2000 mg/kg and suggests it is non-irritating to the skin[1]. However, in the absence of comprehensive data, it is prudent to adhere to the highest safety standards.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with the rationale explained to foster a deeper understanding of the safety measures.

Protection Level Required PPE Rationale and Expert Insight
Eye and Face Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes of the compound, especially when in solution[2]. A full-face shield is recommended when handling larger quantities.
Skin Protection - Gloves: Chemically resistant nitrile or neoprene gloves. - Lab Coat: A flame-resistant lab coat with full-length sleeves.Nitrile and neoprene gloves are recommended for similar quinazoline derivatives[2]. Always inspect gloves for any signs of degradation before use. A lab coat provides a crucial barrier to prevent skin contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator.This is mandatory when handling the solid, powdered form of the compound to prevent inhalation of airborne particles[2]. All such work should be conducted within a certified chemical fume hood.
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task CheckSolid Handling Solid Compound? Start->CheckSolid CheckSplash Potential for Splash? CheckSolid->CheckSplash No AddRespirator Add N95 Respirator or Higher CheckSolid->AddRespirator Yes BasePPE Standard PPE: - Nitrile/Neoprene Gloves - Lab Coat - Safety Goggles CheckSplash->BasePPE No AddFaceShield Upgrade to Full-Face Shield CheckSplash->AddFaceShield Yes FullProtection Full Protection Ensemble BasePPE->FullProtection AddRespirator->CheckSplash AddFaceShield->FullProtection

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Preparation:

  • Work Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood[2].

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[2].

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

Weighing and Transfer:

  • Containment: Conduct all weighing and transfer of the solid compound inside a chemical fume hood to control dust and potential vapors[2].

  • Instrumentation: Use dedicated spatulas and weighing boats.

  • Careful Handling: Avoid creating dust by handling the compound gently.

Solution Preparation:

  • Slow Addition: When dissolving the compound, add the solid to the solvent slowly to prevent splashing[2].

  • Appropriate Solvents: The compound is soluble in Chloroform, Methanol, and DMSO[1]. Ensure compatibility of your chosen solvent with your experimental setup.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

  • Hand Washing: Wash hands and any exposed skin with soap and water after handling, even if gloves were worn[2].

Storage and Disposal Plan

Proper storage and disposal are critical for laboratory safety and environmental protection.

Storage:

Storage Parameter Specification Justification
Container Store in a tightly sealed, clearly labeled container.Prevents contamination, accidental misuse, and exposure to moisture and air[2].
Environment Keep in a cool, dry, and well-ventilated area[2].Minimizes degradation of the compound.
Compatibility Store away from strong oxidizing agents[2].Avoids potentially hazardous chemical reactions.

Disposal:

  • Waste Classification: All waste containing 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol, including contaminated PPE, must be treated as hazardous chemical waste[2].

  • Waste Containers: Use designated, sealed, and clearly labeled containers for hazardous waste.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Engage a licensed waste disposal company for final removal[5].

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops[5].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using an absorbent material. Place all contaminated materials in a sealed container for hazardous waste disposal.

By adhering to these detailed safety and handling protocols, researchers can work with 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol with a high degree of confidence in their personal safety and the integrity of their research environment.

References

  • Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone. Benchchem.
  • SAFETY DATA SHEET - A3204. TCI Chemicals.
  • 2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol. Vulcanchem.
  • Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I. PMC. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}ethanol
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